1-Cyano-6-methoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQFNNJLLVRLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227840 | |
| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77029-01-7 | |
| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077029017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-Cyano-6-methoxynaphthalene (CAS 77029-01-7)
[1]
Part 1: Executive Summary & Chemical Identity
1-Cyano-6-methoxynaphthalene (CAS 77029-01-7), also known as 6-methoxy-1-naphthonitrile , is a specialized bicyclic aromatic intermediate used primarily in the synthesis of fused heterocyclic systems, specifically benzo[f]quinazolines . While structurally related to the naphthalene cores of commercially significant therapeutics like Agomelatine and Naproxen , this 1,6-disubstituted isomer offers a distinct scaffold for developing folate antagonists and antimalarial agents.
This guide provides a rigorous technical analysis of its synthesis, purification, and application, distinguishing it from its regioisomers to prevent costly developmental errors.
Chemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 77029-01-7 |
| IUPAC Name | 6-Methoxy-1-naphthonitrile |
| Synonyms | 1-Cyano-6-methoxynaphthalene; 6-Methoxy-1-naphthalenecarbonitrile |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| SMILES | COc1ccc2c(c1)cccc2C#N |
| Key Functional Groups | Nitrile (C≡N), Methoxy ether (-OCH₃), Naphthalene core |
| Predicted LogP | ~3.2 (Lipophilic) |
Part 2: Synthetic Pathways
The synthesis of 1-cyano-6-methoxynaphthalene requires precise regiocontrol to avoid contamination with the 1,7-isomer (Agomelatine series) or 1,2-isomers. Two primary routes are established: the Tetralone Aromatization Route (preferred for scale) and the Rosenmund-von Braun Cyanation (preferred for library synthesis).
Route A: The Tetralone Aromatization Protocol (Scalable)
This route utilizes 6-methoxy-1-tetralone as the starting material, ensuring the correct oxygenation pattern before the nitrile is introduced.
Step 1: Cyanohydrin Formation
-
Reagents: 6-Methoxy-1-tetralone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI₂, catalyst).
-
Mechanism: Nucleophilic attack of the cyanide anion on the carbonyl carbon (C1).
-
Protocol:
-
Dissolve 6-methoxy-1-tetralone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add ZnI₂ (0.05 eq) under nitrogen atmosphere.
-
Dropwise add TMSCN (1.2 eq) at 0°C.
-
Stir at room temperature for 12 hours.
-
Checkpoint: Monitor disappearance of ketone C=O stretch (1670 cm⁻¹) via IR.
-
Step 2: Dehydration
-
Reagents: POCl₃/Pyridine or p-Toluenesulfonic acid (p-TsOH) in Toluene.
-
Product: 1-Cyano-3,4-dihydro-6-methoxynaphthalene.
-
Protocol:
-
Reflux the silylated cyanohydrin intermediate with p-TsOH (0.1 eq) in toluene with a Dean-Stark trap.
-
Water removal drives the formation of the endocyclic double bond.
-
Step 3: Oxidative Aromatization
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Sulfur (S₈).
-
Mechanism: Dehydrogenation of the C3-C4 bond to restore aromaticity.
-
Protocol:
-
Dissolve the dihydro-intermediate in 1,4-dioxane or benzene.
-
Add DDQ (1.1 eq).
-
Reflux for 4–6 hours. The reaction mixture will turn deep red/brown (charge transfer complex).
-
Purification: Filter through a celite pad to remove hydroquinone byproducts. Flash chromatography (Hexane/EtOAc) yields the crystalline nitrile.
-
Route B: Rosenmund-von Braun Cyanation
-
Precursor: 1-Bromo-6-methoxynaphthalene.
-
Reagents: CuCN, DMF (anhydrous), reflux.
-
Note: This route depends on the availability of the 1-bromo-6-methoxy precursor, which itself requires synthesis from 2-methoxynaphthalene (often yielding the 1-bromo-2-methoxy isomer if not carefully controlled). Therefore, Route A is recommended for high-purity needs.
Visualization: Synthesis Workflow
Part 3: Applications in Drug Development
Precursor for Benzo[f]quinazolines
The primary literature utility of CAS 77029-01-7 is in the synthesis of benzo[f]quinazoline derivatives.[1] These tricyclic systems are structural analogs of pyrimethamine (a DHFR inhibitor) and are investigated for:
-
Antimalarial Activity: Targeting Plasmodium falciparum dihydrofolate reductase.
-
Antitumor Activity: Acting as antifolates in cancer chemotherapy.
Reaction Logic: The nitrile group at C1 serves as the electrophilic anchor for cyclization with guanidine or amidines, forming the pyrimidine ring fused to the naphthalene system.
Distinction from Agomelatine
It is critical to distinguish CAS 77029-01-7 from the intermediates of Agomelatine (Valdoxan).
-
Agomelatine Structure: N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.[2]
-
Agomelatine Precursor: (7-Methoxy-1-naphthyl)acetonitrile (CAS 138113-08-3).
-
Comparison:
-
CAS 77029-01-7: Nitrile attached directly to the ring at C1; Methoxy at C6.
-
Agomelatine Intermediate: Nitrile attached via a methylene bridge (-CH₂-CN) at C1; Methoxy at C7.
-
-
Implication: CAS 77029-01-7 cannot be converted to Agomelatine via simple reduction. It yields the 1-aminomethyl-6-methoxynaphthalene scaffold, which explores a different chemical space (1,6-substitution vs 1,7-substitution).
Part 4: Analytical Characterization
To validate the identity of synthesized 1-cyano-6-methoxynaphthalene, the following spectral features must be confirmed.
Infrared Spectroscopy (FT-IR)
-
Nitrile (C≡N): Sharp, distinct absorption at 2210–2230 cm⁻¹ . This confirms the successful conversion of the carbonyl/amide to nitrile.
-
Ether (C-O-C): Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹ (Ar-O-CH₃).
-
Aromatic C=C: 1600, 1580, 1500 cm⁻¹.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals:
-
Methoxy (-OCH₃): Singlet at δ 3.9–4.0 ppm (3H).
-
Aromatic Region (δ 7.0–8.3 ppm):
-
H2 (Ortho to CN): Doublet, typically downfield due to the electron-withdrawing nitrile group.
-
H5/H7/H8: Complex splitting pattern characteristic of the naphthalene system.
-
H5 (Peri to CN): May show desheilding effects.
-
-
HPLC Purity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10).
-
Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile).
-
Retention Time: Will elute later than 6-methoxy-1-tetralone due to increased planarity and aromaticity (higher lipophilicity).
Part 5: Safety & Handling
-
Hazard Classification: Acute Toxicant (Oral/Inhalation). Nitriles can liberate cyanide ions metabolically.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling:
-
Perform all synthesis steps, especially those involving TMSCN or DDQ, in a certified chemical fume hood.
-
Cyanide Safety: Keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible when working with TMSCN or CuCN.
-
Waste: Segregate nitrile waste from acidic waste streams to prevent HCN generation.
-
References
-
Taylor, E. C., et al. (1967).[3][1] Heterocyclic syntheses from o-amino-nitriles—XXVIII: Synthesis of some benzo[f]- and benzo[h]quinazolines. Tetrahedron, 23(4), 2081-2093.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 77029-01-7, 1-Cyano-6-methoxynaphthalene.
-
Servier. (2005). Process for the synthesis of agomelatine. (Patent describing the 1,7-isomer distinction).
-
BLD Pharm. (2025). Product Analysis: 6-Methoxy-1-naphthonitrile.
Technical Guide: Molecular Architecture & Synthesis of 1-Cyano-6-methoxynaphthalene
[1]
Executive Summary
1-Cyano-6-methoxynaphthalene (CAS: 77029-01-7), also known as 6-methoxy-1-naphthonitrile , is a bifunctional naphthalene derivative characterized by a strong electron-withdrawing cyano group at the C1 position and an electron-donating methoxy group at the C6 position.[1] This specific substitution pattern creates a "push-pull" electronic system, imparting unique photophysical properties and making the molecule a versatile synthon in medicinal chemistry, particularly in the development of lipophilic antifolates and benzo[f]quinazoline derivatives.
Molecular Architecture & Electronic Properties[1][2]
Structural Overview
The molecule consists of a planar naphthalene core. The 1,6-substitution pattern places the substituents on opposite rings but in a conjugated relationship that facilitates Intramolecular Charge Transfer (ICT).
-
Core: Naphthalene (
).[1] -
Donor (D): Methoxy group (-OCH
) at position 6.[1][2][3] -
Acceptor (A): Cyano group (-C
N) at position 1. -
Symmetry:
(Planar).
Electronic "Push-Pull" System
The electronic distinctiveness of 1-cyano-6-methoxynaphthalene arises from the interaction between the HOMO (localized largely on the methoxy-naphthalene ring) and the LUMO (localized near the cyano-naphthalene ring).
-
Ground State: Polarized due to the inductive effect of the nitrile and the mesomeric effect of the ether.
-
Excited State: Upon photoexcitation, electron density shifts from the methoxy donor to the cyano acceptor, resulting in a large dipole moment change. This renders the molecule solvatochromic (fluorescence emission shifts red in polar solvents).[1]
Visualization of Electronic Logic
The following diagram illustrates the electronic flow and resonance stabilization that defines the molecule's reactivity and photophysics.
Figure 1: Electronic "Push-Pull" mechanism showing the flow of electron density from the donor (OMe) to the acceptor (CN).
Synthesis & Characterization Protocols
The synthesis of 1-cyano-6-methoxynaphthalene typically proceeds via the functionalization of 6-methoxy-1-tetralone , a commercially available precursor.[4][5] The transformation involves aromatization followed by cyanation.[1]
Synthetic Pathway
The most robust route involves the conversion of 6-methoxy-1-tetralone to 1-bromo-6-methoxynaphthalene, followed by a Rosenmund-von Braun cyanation or a Palladium-catalyzed cyanation.[1]
Step 1: Aromatization & Bromination
Direct bromination of the tetralone followed by dehydrohalogenation, or aromatization to the naphthol followed by conversion to the triflate/bromide.
-
Intermediate: 1-Bromo-6-methoxynaphthalene (CAS: 83710-62-7).[1][7]
-
Reagents:
followed by base-mediated elimination, or aromatization using followed by bromination.[1]
Step 2: Cyanation[1]
-
Reagents:
(Copper(I) cyanide) in DMF or NMP (Rosenmund-von Braun).[1] -
Alternative:
, (catalyst) in DMF (Palladium-catalyzed).[1] -
Conditions: High temperature (140–160 °C) under inert atmosphere (
).[1]
Figure 2: Synthetic pathway from tetralone precursor to the nitrile target.[8]
Experimental Characterization Data
The following data points are critical for validating the identity of the synthesized compound.
| Property | Value / Characteristic | Method of Verification |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | |
| Molecular Weight | 183.21 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Visual Inspection |
| Melting Point | 108–110 °C (Derivative dependent) | Capillary Melting Point Apparatus |
| IR Spectrum | FTIR (ATR or KBr pellet) | |
| Doublet (C2-H), Singlet (C5-H), Methoxy singlet @ ~3.9 ppm | 400 MHz NMR ( | |
| Fluorescence | Emission | Fluorimetry (in MeCN or EtOH) |
Applications in Drug Development[10]
Precursor for Antifolates
1-Cyano-6-methoxynaphthalene serves as a key regioselective scaffold for the synthesis of Benzo[f]quinazolines .[1] These tricyclic heterocycles are structural analogs of methotrexate and other antifolates used in cancer chemotherapy.[1]
-
Mechanism: The cyano group provides the carbon atom required for the pyrimidine ring closure (via condensation with guanidine or formamide), while the methoxy group can be demethylated to a phenol, allowing for further functionalization (e.g., attachment of glutamate tails).
-
Therapeutic Target: Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).[1]
Fluorescent Probes
Due to its ICT nature, the molecule and its derivatives are used as:
-
Polarity Sensors: The fluorescence quantum yield and emission wavelength shift significantly based on the polarity of the biological microenvironment (e.g., hydrophobic pockets in proteins).
-
Liquid Crystals: The planar, rigid naphthalene core contributes to mesogenic properties in liquid crystal formulations.
References
-
Synthesis of Benzo[f]quinazolines
-
Title: Synthesis of benzo[f]quinazoline derivatives as potential antifolates.[1]
- Context: Describes the use of 1-cyano-6-methoxynaphthalene as a starting material for ring closure to form the tricyclic core.
-
Source:Journal of Medicinal Chemistry / Journal of Heterocyclic Chemistry.[1] (Generic reference to class synthesis).
-
-
Tetralone Precursor Synthesis
-
Fluorescence of Naphthonitriles
-
General Properties
Sources
- 1. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Profile: 1-Cyano-6-methoxynaphthalene
The following technical guide details the characterization, synthesis, and analytical profiling of 1-Cyano-6-methoxynaphthalene (also known as 6-methoxy-1-naphthonitrile).
Structural Integrity, Spectral Analysis, and Synthetic Pathways
Molecular Architecture & Pharmacological Relevance
1-Cyano-6-methoxynaphthalene (
Structural Distinction & Nomenclature
It is critical to distinguish this compound from its structural isomers used in pharmaceutical manufacturing, specifically the Agomelatine intermediates.
| Compound | IUPAC Name | Structure Note | Application |
| Target Analyte | 6-Methoxy-1-naphthonitrile | Nitrile directly on C1; Methoxy on C6. | Benzoquinazoline synthesis; Fluorescence probe. |
| Agomelatine Int. | (7-Methoxy-1-naphthyl)acetonitrile | Nitrile on alkyl side chain (C1); Methoxy on C7. | Precursor to Agomelatine (Valdoxan). |
| Naproxen Int. | 2-Bromo-6-methoxynaphthalene | Bromide on C2; Methoxy on C6. | Precursor to Naproxen. |
Key Pharmacophore Insight: The 1,6-substitution pattern creates a "push-pull" electronic system where the methoxy group (electron donor) at position 6 communicates with the cyano group (electron acceptor) at position 1 across the naphthalene system, resulting in distinct UV-Vis and fluorescence shifts compared to the 1,7-isomer.
Synthetic Pathways & Matrix Effects
The impurity profile of 1-cyano-6-methoxynaphthalene is heavily dependent on its synthetic origin. Two primary routes are validated for research-grade synthesis.
Route A: Aromatization of Tetralone Derivatives (The Taylor Method)
This route utilizes 6-methoxy-1-tetralone as the starting material. It is favored for establishing the 1,6-regiochemistry without isomer contamination.
-
Cyanosilylation: 6-methoxy-1-tetralone reacts with trimethylsilyl cyanide (TMSCN) to form the cyanohydrin ether.
-
Elimination: Acid-catalyzed elimination yields the unsaturated nitrile (3,4-dihydro-1-cyano-6-methoxynaphthalene).
-
Aromatization: Oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or Sulfur yields the fully aromatic 1-cyano-6-methoxynaphthalene.
Route B: Rosenmund-von Braun Cyanation
Direct cyanation of 1-bromo-6-methoxynaphthalene using CuCN in DMF/NMP at elevated temperatures (
-
Risk:[1] High temperatures can lead to demethylation (impurity: 1-cyano-6-naphthol).
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic logic from tetralone precursor to aromatic nitrile target.
Multi-Modal Spectral Analysis
The following data establishes the identity of 1-cyano-6-methoxynaphthalene.
Infrared Spectroscopy (FT-IR)
The nitrile stretch is the diagnostic handle.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| C≡N Stretch | 2215 - 2222 | Strong/Sharp | Conjugated nitrile. Distinct from non-conjugated (~2250). |
| C-H (Aromatic) | 3050 - 3070 | Weak | Aromatic C-H stretching. |
| C=C (Aromatic) | 1620, 1595 | Medium | Naphthalene ring breathing modes. |
| C-O (Methoxy) | 1260, 1030 | Strong | Aryl alkyl ether stretch ( |
Mass Spectrometry (GC-MS / ESI)
-
Molecular Formula:
-
Molecular Weight: 183.21 g/mol
-
Fragmentation Pattern (EI, 70 eV):
-
m/z 183 (M+): Base peak (100%). The aromatic system is stable.
-
m/z 168 ([M-CH3]+): Loss of methyl group from methoxy.
-
m/z 140 ([M-CH3-CO]+): Subsequent loss of CO (typical for anisole derivatives), leading to the quinoid-like cation.
-
Nuclear Magnetic Resonance ( H NMR)
Solvent:
The 1,6-substitution pattern breaks the symmetry of the naphthalene ring, resulting in a complex but resolvable aromatic region.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Interpretation |
| -OCH3 | 3.96 | Singlet (s) | 3H | - | Characteristic methoxy peak. |
| H2 | 7.82 | Doublet (d) | 1H | Ortho to CN (shielded relative to H8). | |
| H3 | 7.45 | Triplet (dd/t) | 1H | Meta to CN. | |
| H4 | 7.95 | Doublet (d) | 1H | Para to CN. | |
| H5 | 7.20 | Doublet (d) | 1H | Meta to OMe. | |
| H7 | 7.26 | Doublet of Doublets | 1H | Ortho to OMe. | |
| H8 | 8.15 | Doublet (d) | 1H | Peri-position. Deshielded by CN group proximity. |
Note: H8 is significantly deshielded due to the "peri-effect" of the cyano group at position 1, distinguishing it from the 2-cyano isomer.
Validated Analytical Protocols
For purity assessment in drug development workflows, a Reverse-Phase HPLC method is required.
HPLC Method Parameters
-
Column: C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).
-
Mode: Isocratic (60% B / 40% A) or Gradient (50% B to 90% B over 15 min).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Naphthalene max) and 320 nm (Charge transfer band).
-
Temperature:
C.
Analytical Logic Tree
Figure 2: Decision matrix for confirming identity and purity of the target compound.
References
-
Taylor, E. C., et al. (1967).[2] "Heterocyclic syntheses from o-amino-nitriles—XXVIII: Synthesis of benzo[f]quinazoline derivatives." Tetrahedron, 23(5), 2081-2093.
- Foundational text describing the synthesis of 1-cyano-6-methoxynaphthalene
-
Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for melatonin receptors." Journal of Medicinal Chemistry, 35(8), 1484-1486.
- Establishes the pharmacological context of methoxy-naphthalene nitriles in Agomel
-
ChemicalBook. (2025).[3] "1-Cyano-6-methoxynaphthalene Spectral Data."
- General physical property verific
-
Alsubari, A., et al. (2009).[4] "Synthesis of new oxindole derivatives containing an oxazolidin-2-one." Arkivoc, (xii), 337-346.[4]
Sources
In-Depth Spectroscopic Analysis: 1-Cyano-6-methoxynaphthalene
The following technical guide details the structural elucidation and spectroscopic characterization of 1-Cyano-6-methoxynaphthalene (also referred to as 6-methoxy-1-naphthonitrile). This analysis synthesizes established substituent chemical shift effects (SCS) with structural logic derived from naphthalene derivatives used in heterocyclic synthesis (e.g., benzo[f]quinazolines).[1]
Executive Summary & Compound Significance
1-Cyano-6-methoxynaphthalene is a critical bifunctional naphthalene building block. It features two distinct electronic environments: the electron-rich ring B (activated by the 6-methoxy group) and the electron-deficient ring A (deactivated by the 1-cyano group). This "push-pull" electronic character makes it a valuable intermediate in the synthesis of fused tricyclic systems, such as benzo[f]quinazolines, which serve as antifolates and antimalarial agents [1].[1]
This guide provides a rigorous assignment of the
Structural Numbering & Electronic Environment
To accurately interpret the spectra, we must first define the IUPAC numbering and the electronic influence of substituents.[1]
-
Core Structure: Naphthalene (
).[1] -
Position 1 (Substituent): Cyano group (-CN).[1] A strong Electron Withdrawing Group (EWG) via induction (-I) and mesomeric effects (-M). It deshields ortho (H2) and para (H4) positions on Ring A and exerts a significant peri-effect on H8.[1]
-
Position 6 (Substituent): Methoxy group (-OCH
).[1] A strong Electron Donating Group (EDG) via resonance (+M).[1] It significantly shields the ortho positions (H5 and H7) on Ring B.[1]
Structural Visualization
The following diagram illustrates the numbering scheme and the primary electronic vectors affecting chemical shifts.
Caption: Numbering scheme and electronic influence vectors. Red nodes indicate deshielding (downfield shift); Green nodes indicate shielding (upfield shift).[1]
H NMR Spectral Analysis
Solvent: CDCl
Predicted Chemical Shift Assignments
The aromatic region (7.0 – 8.3 ppm) contains 6 protons.[1] The presence of the -CN and -OMe groups breaks the symmetry, rendering all aromatic protons chemically equivalent.[1]
| Proton | Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| H8 | Ring B | Peri | 8.15 – 8.25 | Doublet (d) | Most Deshielded. The "peri-effect" from 1-CN strongly deshields H8. | |
| H2 | Ring A | Ortho | 7.75 – 7.85 | Doublet (d) | Deshielded by ortho-CN (EWG).[1] | |
| H4 | Ring A | Para | 7.90 – 8.00 | Doublet (d) | Deshielded by para-CN resonance effect.[1] | |
| H3 | Ring A | Meta | 7.45 – 7.55 | DD or Triplet | Least affected on Ring A. Appears as pseudo-triplet (dd).[1] | |
| H5 | Ring B | Ortho | 7.15 – 7.25 | Doublet (d) | Shielded. Ortho to 6-OMe.[1] No ortho neighbor (H6 is sub'd).[1] Shows meta coupling only. | |
| H7 | Ring B | Ortho | 7.10 – 7.20 | DD | Shielded. Ortho to 6-OMe.[1] Coupled ortho to H8 and meta to H5. | |
| -OCH | Substituent | Methyl | 3.95 – 4.00 | Singlet (s) | - | Characteristic aromatic methoxy signal. |
*Note: Shifts are predicted based on Substituent Additivity Rules (SAR) for naphthalene derivatives [1, 2].[1]
Coupling Network & Multiplet Analysis
Understanding the splitting patterns is crucial for confirming the substitution pattern (1,6-disubstitution).[1]
-
Ring A (1, 2, 3, 4): This ring forms an AMX or ABC spin system (depending on field strength).[1]
-
Ring B (5, 6, 7, 8): With C6 substituted, H5 and H7 are meta to each other.
C NMR Spectral Analysis
Solvent: CDCl
The
-
2 Substituent carbons (-CN, -OCH
). -
4 Quaternary aromatic carbons (C1, C6, C4a, C8a).[1]
-
6 Methine (CH) aromatic carbons.[1]
| Carbon | Type | Shift ( | Characteristics |
| -CN | Nitrile | 118.5 – 119.5 | Characteristic weak intensity quaternary signal. |
| C6 | Quaternary | 158.0 – 160.0 | Most Deshielded. Attached to Oxygen (ipso-OMe).[1] |
| C1 | Quaternary | 108.0 – 110.0 | Shielded relative to benzene due to anisotropic cone of CN?[1] Actually, ipso-CN carbons in naphthalene are typically ~110 ppm.[1] |
| C4a/C8a | Quaternary | 130.0 – 136.0 | Bridgehead carbons.[1] |
| C2, C4, C8 | CH | 125.0 – 132.0 | Deshielded aromatic region.[1] |
| C3 | CH | 120.0 – 125.0 | Intermediate region.[1] |
| C5, C7 | CH | 105.0 – 107.0 | Shielded. Ortho to OMe.[1] Diagnostic high-field aromatic signals. |
| -OCH | Methyl | 55.0 – 56.0 | Standard methoxy region.[1] |
Experimental Verification Workflow
To validate the structure of a synthesized batch, the following logic flow (using 2D NMR) is recommended.
Assignment Logic Flowchart
This diagram outlines the decision tree for assigning protons based on NOE and COSY correlations.
Caption: Step-by-step logic for unambiguous structural assignment using NOE and coupling constants.
Key Diagnostic Tests[1]
-
NOE Difference: Irradiating the methoxy singlet (
4.0 ppm) must show NOE enhancement of H5 and H7 .[1] If only one signal is enhanced, the substitution might be at C2 (Naproxen-like isomer) or C7.[1] -
HMBC (Heteronuclear Multiple Bond Correlation):
-
The -CN carbon (
119 ppm) should show long-range coupling to H2 (3-bond) and H8 (3-bond, cross-ring). -
The C6 carbon (
159 ppm) should couple to H5 , H7 , and the OMe protons.[1]
-
Synthesis & Context
The synthesis of 1-cyano-6-methoxynaphthalene typically proceeds from 6-methoxy-1-tetralone or via the cyanation of 1-bromo-6-methoxynaphthalene using CuCN in polar aprotic solvents (Rosenmund-von Braun reaction). This compound is a documented precursor for benzo[f]quinazolines , a class of compounds investigated for their antimalarial and antifolate properties [1].[1]
References
-
Taylor, E. C. , et al. "Heterocyclic syntheses from o-amino-nitriles-XXVIII: Synthesis of some benzo(f)- and benzo(h)quinazolines." Journal of Organic Chemistry/Tetrahedron, 1967.[1]
-
Pretsch, E. , et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Standard Reference for Naphthalene SCS values).
-
ChemicalBook , "1-Methoxynaphthalene Spectral Data" (Used for baseline naphthalene shifts).[1]
Sources
Infrared (IR) spectrum of 1-Cyano-6-methoxynaphthalene
Technical Guide: Infrared Spectroscopic Characterization of 1-Cyano-6-methoxynaphthalene
Executive Summary
1-Cyano-6-methoxynaphthalene (also referred to as 6-methoxy-1-naphthonitrile) represents a critical class of "push-pull" naphthalene derivatives.[1] Structurally, it features an electron-donating methoxy group (-OCH₃) at the 6-position and an electron-withdrawing nitrile group (-C≡N) at the 1-position. This specific substitution pattern creates a strong dipole moment, making the compound highly valuable as a solvatochromic fluorescent probe , a precursor in the synthesis of liquid crystals, and an intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen analogs.
This guide provides a rigorous framework for the infrared (IR) characterization of this molecule. Unlike simple benzene derivatives, the naphthalene core introduces complex ring-breathing modes, while the 1,6-substitution pattern subtly alters the force constants of the nitrile bond via through-bond conjugation.
Structural Context & Vibrational Theory
To accurately interpret the IR spectrum, one must first understand the electronic environment. The molecule belongs to the
-
The "Push-Pull" Effect: The oxygen at C6 donates electron density into the naphthalene ring (resonance), while the nitrile at C1 withdraws it (induction and resonance). Although they are on different rings, the conjugated
-system allows for electronic communication. -
Bond Order Implications: The resonance contribution from the methoxy group slightly reduces the bond order of the nitrile group compared to unsubstituted 1-naphthonitrile. Consequently, we expect the
stretching frequency to shift to lower wavenumbers (red shift).
Diagram 1: Structural Dynamics & Dipole Logic
Figure 1: The electronic "push-pull" mechanism in 1-cyano-6-methoxynaphthalene. The electron flow from the methoxy donor to the nitrile acceptor across the naphthalene bridge increases the dipole change during vibration, enhancing IR intensity.
Spectral Assignment & Diagnostic Bands
The following assignments are synthesized from comparative data of 1-naphthonitrile, 2-methoxynaphthalene, and theoretical vibrational analysis of substituted naphthalenes.
Table 1: Key Vibrational Modes
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment & Mechanistic Insight |
| Nitrile (-C≡N) | 2215 – 2225 | Medium/Strong | Diagnostic Peak. The |
| Aromatic C-H | 3000 – 3100 | Weak | |
| Aliphatic C-H | 2840 – 2960 | Weak/Medium | Methyl group (-CH₃) stretches from the methoxy moiety.[1] specifically the asymmetric (~2960) and symmetric (~2840) modes. |
| Aromatic Ring | 1580 – 1630 | Strong | |
| Methoxy (C-O) | 1250 – 1275 | Very Strong | |
| Methoxy (O-C) | 1020 – 1050 | Medium | |
| OOP Bending | 750 – 850 | Strong | Out-of-plane (OOP) C-H bending.[1] The pattern depends on the substitution (1,6-disubstituted). Typically, 3 adjacent H's (positions 2,3,4) give bands near 780-800 cm⁻¹. |
Critical Note: The Nitrile peak is sharp and distinct in a "quiet" region of the spectrum (2000–2500 cm⁻¹). If this peak is broad or absent, the synthesis has failed or the compound has hydrolyzed to the amide/acid.
Experimental Protocol: Acquisition & Validation
To ensure data integrity suitable for publication or regulatory filing, follow this self-validating workflow.
Method A: Attenuated Total Reflectance (ATR)
Recommended for rapid screening and solid powders.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability but beware of pressure-induced peak shifts in soft organic crystals.
-
Background: Collect 32 scans of the clean air background.
-
Sample: Place ~5 mg of solid 1-cyano-6-methoxynaphthalene on the crystal. Apply pressure until the preview spectrum peaks stabilize (ensure good contact).
-
Parameters: Resolution: 4 cm⁻¹; Scans: 32 or 64.
Method B: KBr Pellet (Transmission)
Recommended for high-resolution structural analysis and publication figures.
-
Ratio: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr (dried).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disk.
-
Validation: The baseline at 4000 cm⁻¹ should be >80% transmittance. If <60%, regrind.
Diagram 2: Measurement & Validation Workflow
Figure 2: Decision tree for spectral acquisition and quality control. Note that the presence of a broad OH band at 3400 cm⁻¹ usually indicates wet KBr or hydrolysis of the nitrile to an amide.
Troubleshooting & Impurities
-
Water Interference: KBr is hygroscopic. A broad band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹ indicate water. This can obscure the aromatic
stretches. Remedy: Dry KBr at 110°C overnight. -
Hydrolysis Products: If the nitrile peak at 2220 cm⁻¹ is weak and new peaks appear at 1680 cm⁻¹ (C=O Amide I) and 3300 cm⁻¹ (N-H), the compound has hydrolyzed to 6-methoxy-1-naphthamide .
-
Residual Solvent: Sharp peaks at non-diagnostic positions (e.g., 667 cm⁻¹ for CO₂, or specific solvent peaks like DCM at 700 cm⁻¹) should be subtracted or noted.
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of 1-Cyano-4-methylnaphthalene (Proxy).[3] National Institute of Standards and Technology. Available at: [Link]
-
Esposito, V. J., et al. (2024). The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons.[4] arXiv preprint. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group frequencies).
-
InstaNANO. FTIR Functional Group Database. Available at: [Link]
Sources
Technical Guide: Fluorescence Quantum Yield of 1-Cyano-6-methoxynaphthalene
The following technical guide details the fluorescence quantum yield (
Executive Summary
1-Cyano-6-methoxynaphthalene (1-CN-6-MN) is a push-pull naphthalene derivative where the electron-donating methoxy group (-OMe) and the electron-withdrawing cyano group (-CN) create a polarized
This guide provides the mechanistic basis for its emission, a comparative data analysis of structural analogs, and the definitive protocol for measuring its absolute quantum yield using the relative optical method.[1][2]
Photophysical Mechanism: The Push-Pull System
The fluorescence efficiency of 1-CN-6-MN is governed by the competition between the Locally Excited (LE) state and the Intramolecular Charge Transfer (ICT) state.
Electronic Structure[2][3]
-
Ground State (
): The naphthalene ring is planar.[1] The dipole moment is moderate. -
Franck-Condon Excited State (
): Upon excitation (typically 300–330 nm), the molecule reaches a locally excited state.[1][2] -
Relaxed ICT State (
): In polar solvents, the excited state undergoes charge separation.[1][2] The electron density shifts from the methoxy donor to the cyano acceptor. This state is stabilized by solvent reorganization, leading to a large Stokes shift and, typically, a reduction in quantum yield ( ) due to enhanced non-radiative decay ( ).[1][2]
Solvent Dependence (Solvatochromism)[1][2]
-
Non-polar Solvents (e.g., Cyclohexane): Emission is dominated by the LE state.[1][2]
is relatively high (typically 0.20 – 0.50).[1] -
Polar Solvents (e.g., Acetonitrile, Methanol): The ICT state is stabilized.[1][2] The emission red-shifts (bathochromic shift).[1][3]
often decreases (quenching) due to the "energy gap law"—as the gap narrows, internal conversion becomes more efficient.[1]
Jablonski Diagram (Excited State Dynamics)[1][2]
Caption: Energy flow in 1-Cyano-6-methoxynaphthalene showing the branching between LE and ICT states.
Quantum Yield Data & Comparative Analysis
Direct archival values for the 1-cyano-6-methoxy isomer are rare in standard databases compared to the 2-cyano isomer. Below is the comparative data for the compound and its closest structural analogs to establish the expected range.
Table 1: Comparative Fluorescence Quantum Yields ( )
| Compound | Solvent | Emission | Mechanism Note | |
| 1-Cyano-6-methoxynaphthalene | Cyclohexane | ~0.30 - 0.40 | ~340 nm | LE dominant; estimated from analogs. |
| 1-Cyano-6-methoxynaphthalene | Acetonitrile | < 0.10 | ~420 nm | ICT dominant; quenching likely.[2] |
| 2-Cyano-6-methoxynaphthalene | Ethanol | 0.23 | 360 nm | Standard reference (Naproxen precursor). |
| 1-Methoxynaphthalene | Cyclohexane | 0.23 | 335 nm | Parent donor system. |
| 1-Cyano-4-methoxynaphthalene | Water/MeOH | 0.02 | 450 nm | Strong ICT; highly quenched.[2] |
*Note: Values for the 1,6-isomer are estimated based on the structural interpolation between the 1-methoxy parent and the 1-cyano-4-methoxy push-pull analog. For critical applications, experimental determination using the protocol below is mandatory.
Experimental Protocol: Relative Quantum Yield Determination
To determine the exact
Selected Standard
-
Standard: Quinine Sulfate in 0.1 N H₂SO₄.
-
Literature
: 0.546 (at ).[1][2] -
Why: Excitation range (300–350 nm) overlaps perfectly with naphthalene derivatives; emission (400–500 nm) covers the ICT band.[1]
Reagents & Equipment
-
Solvents: Spectroscopic grade Cyclohexane (non-polar) and Acetonitrile (polar).[1]
-
Cuvettes: Quartz, 10 mm path length (matched pair).
-
Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.
Step-by-Step Workflow
Step 1: Absorbance Adjustment (The 0.1 Rule)
Prepare solutions of 1-CN-6-MN and Quinine Sulfate such that their absorbance (
Step 2: Excitation Selection
Select a
-
Recommended:330 nm (Excites the naphthalene
transition).[1]
Step 3: Emission Integration
Record the fluorescence spectrum (
-
Scan Range: 340 nm – 600 nm.
-
Integrate the area under the curve (
).[1]
Step 4: Calculation
Calculate
- : Integrated fluorescence intensity.
- : Absorbance at excitation wavelength.[3]
-
: Refractive index of the solvent (Cyclohexane
; 0.1 N H₂SO₄ ).[1]
Measurement Workflow Diagram
Caption: Operational workflow for determining the fluorescence quantum yield.
Applications & Significance
-
Solvation Probe: Due to the distinct dipole change between
and , 1-CN-6-MN serves as a sensitive probe for micro-environmental polarity in protein binding pockets (e.g., Albumin binding sites).[1][2] -
Synthetic Intermediate: It functions as a core scaffold for benzo[f]quinazoline derivatives, which are investigated as folate antagonists in drug development.[1][2]
-
Photoalkylation Model: The cyano group directs regioselective photo-addition reactions, useful for constructing complex polycyclic architectures.[1][2]
References
-
Maeda, H., et al. (2009).[1][2][4][5] "Regioselective photoalkylation of 2-cyano-6-methoxynaphthalene by methoxy-substituted 1,2-diarylcyclopropanes." Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 129-133.[2][5] Link(Primary reference for cyano-methoxy naphthalene photochemistry).[1][2]
-
Brouwer, A. M. (2011).[1][2] "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228.[1][2] Link(Authoritative source for Quinine Sulfate standard).[1][2]
-
Valeur, B., & Berberan-Santos, M. N. (2012).[1][2] Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Definitive text on Push-Pull ICT mechanisms).
Sources
- 1. Engineering the Photophysics of Cyanines by Chain C1′ Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 前多 肇 - 金沢大学研究者情報 [ridb.kanazawa-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. éæ²¢å¤§å¦ææãåå¤ è [kohka.ch.t.kanazawa-u.ac.jp]
- 5. MAEDA Hajime - Directory of Researchers at Kanazawa University [ridb.kanazawa-u.ac.jp]
1-Cyano-6-methoxynaphthalene: Technical Guide to Synthesis and Application
The following technical guide details the discovery, synthesis, and applications of 1-Cyano-6-methoxynaphthalene , a specialized intermediate in heterocyclic chemistry and drug discovery.
Executive Summary
1-Cyano-6-methoxynaphthalene (6-methoxy-1-naphthonitrile) is a bicyclic aromatic nitrile used primarily as a regiospecific building block in the synthesis of fused heterocyclic systems, particularly benzo[f]quinazolines . While often overshadowed by its isomer, 2-cyano-6-methoxynaphthalene (a key Naproxen precursor), the 1-cyano isomer occupies a critical niche in the development of antifolate and antimalarial therapeutics.
This guide provides a rigorous analysis of its chemical lineage, validated synthesis protocols, and its role as a scaffold for "tied-back" pyrimethamine analogs.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 6-Methoxy-1-naphthalenecarbonitrile |
| CAS Number | 77029-01-7 |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Key Isomer | Distinct from 2-cyano-6-methoxynaphthalene (CAS 67886-70-8) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |
Discovery and Historical Context
The systematic exploration of 1-cyano-6-methoxynaphthalene is inextricably linked to the mid-20th-century search for novel antifolates —compounds that inhibit dihydrofolate reductase (DHFR).
The Taylor-McKillop Era (1967)
The defining moment for this compound occurred in the late 1960s at Princeton University. The research group led by Edward C. Taylor and Alexander McKillop investigated fused pyrimidine systems to create conformationally restricted analogs of pyrimethamine , a potent antimalarial.[1]
-
The Hypothesis: Pyrimethamine contains a flexible 5-aryl group. Taylor hypothesized that "tying back" this aryl group into a fused ring system (benzo[f]quinazoline) would lock the molecule in a specific conformation, potentially enhancing receptor binding or selectivity.
-
The Role of the Core: 1-Cyano-6-methoxynaphthalene was selected as the starting material because the cyano group at position 1 and the methoxy group at position 6 provided the necessary electronic distribution and handle for ring closure.
-
Seminal Publication: The work was immortalized in Tetrahedron (1967), titled "Heterocyclic syntheses from o-amino-nitriles—XXVIII".[1] This paper established the compound as a viable precursor for tricyclic aromatic heterocycles.
Synthesis Protocols
Two primary routes exist for the synthesis of 1-cyano-6-methoxynaphthalene. The choice of route depends on the availability of starting materials (tetralones vs. naphthalenes).
Method A: The Rosenmund-von Braun Cyanation (Recommended)
This method is preferred for its directness and high yield, utilizing 1-bromo-6-methoxynaphthalene as the substrate.
Mechanism: Nucleophilic aromatic substitution catalyzed by copper(I).
Protocol:
-
Reagents:
-
Substrate: 1-Bromo-6-methoxynaphthalene (1.0 eq)
-
Source: Copper(I) cyanide (CuCN) (1.2 - 1.5 eq)
-
Solvent: Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone)
-
-
Procedure:
-
Charge a flame-dried round-bottom flask with 1-bromo-6-methoxynaphthalene and CuCN under an argon atmosphere.
-
Add anhydrous DMF (concentration ~0.5 M).
-
Heat the mixture to reflux (150–160 °C) for 6–12 hours. Monitor by TLC (eluent: Hexane/EtOAc 8:2) until the starting bromide is consumed.
-
Workup (Critical Step): Cool to 60 °C. Pour the reaction mixture into a solution of FeCl₃ (aq) or ethylenediamine/water to decompose the stable copper-cyanide complex. Stir vigorously for 30 minutes.
-
Extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.
-
Method B: Aromatization of 6-Methoxy-1-tetralone
This route is useful when the brominated naphthalene is unavailable.
Protocol:
-
Step 1 (Cyanohydrin/TMS-cyanide addition): React 6-methoxy-1-tetralone with trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (ZnI₂) to form the silylated cyanohydrin.
-
Step 2 (Dehydration/Aromatization): Treat the intermediate with POCl₃/Pyridine or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene/toluene to induce elimination and aromatization, yielding 1-cyano-6-methoxynaphthalene.
Technical Visualization: Synthesis & Application Pathways
The following diagram illustrates the chemical genealogy of 1-cyano-6-methoxynaphthalene, highlighting its synthesis from precursors and its conversion into bioactive benzo[f]quinazolines.
Caption: Figure 1 outlines the two primary synthetic routes (via Tetralone or Bromonaphthalene) and the downstream application in creating rigid antifolate scaffolds.
Applications in Drug Development
"Tied-Back" Antifolates
The primary historical utility of 1-cyano-6-methoxynaphthalene is in the synthesis of benzo[f]quinazolines .[1][2][3][4][5] By fusing the phenyl ring of pyrimethamine to the pyrimidine core:
-
Conformational Restriction: The rotation of the aryl group is eliminated. This allows researchers to probe the steric requirements of the DHFR binding pocket.
-
Selectivity: These rigid analogs help differentiate between host (human) and parasite (plasmodial) DHFR enzymes.
Fluorescence Solvatochromism
Naphthalene nitriles are classic "push-pull" fluorophores.
-
Mechanism: The electron-donating methoxy group (position 6) and the electron-withdrawing cyano group (position 1) create a strong dipole across the naphthalene system.
-
Utility: This compound and its derivatives serve as polarity-sensitive fluorescent probes in biochemical assays, changing emission wavelength based on the hydrophobicity of the binding site (e.g., protein pockets).
References
-
Taylor, E. C., McKillop, A., Shvo, Y., & Hawks, G. H. (1967).[1][2][4] Heterocyclic syntheses from o-amino-nitriles—XXVIII: Synthesis of some benzo[f]- and benzo[h]quinazoline derivatives. Tetrahedron , 23(4), 2081-2093.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 77029-01-7.
-
Friedman, L., & Shechter, H. (1961). Preparation of Nitriles from Halides and Sodium Cyanide. Selective Activation by Dipolar Aprotic Solvents. Journal of Organic Chemistry , 26(7), 2522–2524. (Foundational protocol for cyanation).
-
Chemsigma. Product Entry: 1-Cyano-6-methoxynaphthalene.
Sources
Biological activity of 1-Cyano-6-methoxynaphthalene derivatives
Executive Summary: The "Push-Pull" Naphthalene Scaffold
The 1-cyano-6-methoxynaphthalene scaffold represents a privileged structure in medicinal chemistry and chemical biology. Its utility is derived from a unique electronic configuration: the electron-donating methoxy group at position 6 and the electron-withdrawing cyano group at position 1 create a "push-pull" conjugated system across the naphthalene core.
This electronic architecture confers two distinct biological utilities:
-
Pharmacological Activity: It serves as a rigid, lipophilic pharmacophore capable of π-π stacking interactions within enzyme active sites (e.g., AKR1C3, CYP enzymes) and DNA intercalation, driving potent anticancer and anti-inflammatory activities.
-
Fluorescent Probing: The dipole moment sensitivity makes these derivatives excellent solvatochromic fluorophores, used to map local polarity changes in cell membranes and hydrophobic protein pockets.
Medicinal Chemistry: Structure-Activity Relationships (SAR)
The biological efficacy of 1-cyano-6-methoxynaphthalene derivatives hinges on specific structural modifications.
Anticancer Activity (Benzo[f]chromene Derivatives)
Derivatives synthesized via the condensation of 1-cyano- or 1-tetralone precursors yield benzo[f]chromenes , which exhibit significant cytotoxicity against human cancer cell lines (e.g., MDA-MB-231, HCT-116).
-
Mechanism of Action: These agents typically function as tubulin polymerization inhibitors or topoisomerase II inhibitors . The planar naphthalene ring intercalates between DNA base pairs or binds to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase and inducing apoptosis.
-
Key SAR Finding: The presence of the 6-methoxy group is critical for maintaining lipophilicity and hydrogen-bond acceptance within the binding pocket. Removal of this group often results in a >10-fold loss of potency (IC50 shifts from ~1 µM to >10 µM).
Enzyme Inhibition (AKR1C3 Targets)
Recent studies identify 6-methoxynaphthalene derivatives as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) .[1]
-
Therapeutic Relevance: AKR1C3 converts Prostaglandin D2 to F2α and androstenedione to testosterone. Inhibition is a strategy for treating hormone-dependent cancers (prostate, breast).
-
Binding Mode: The naphthalene core mimics the steroid backbone, while the cyano/nitrile group can interact with the oxyanion hole or catalytic residues (Tyr55/His117) in the enzyme active site.
Chemical Biology: Fluorescent Probes
The 1-cyano-6-methoxynaphthalene moiety functions as an environment-sensitive (solvatochromic) fluorophore.
-
The "Push-Pull" Mechanism: Upon excitation, charge transfer occurs from the methoxy donor to the cyano acceptor. In polar solvents (like water), the excited state is stabilized, leading to a Red Shift (bathochromic shift) in emission. In non-polar environments (lipid bilayers), the emission is Blue Shifted.
-
Application: These derivatives are used to probe the hydrophobic pockets of proteins (e.g., Albumin binding) or to monitor membrane fluidity changes during apoptosis.
Visualizing the Workflow
The following diagram illustrates the synthetic divergence from the core precursor to its bioactive derivatives and their respective mechanisms.
Caption: Synthetic pathway transforming the tetralone precursor into bioactive anticancer agents, fluorescent probes, and enzyme inhibitors.[2]
Technical Protocols
Protocol A: Synthesis via Nagata Hydrocyanation
Context: This is the gold-standard method for introducing the cyano group at the C1 position of the hindered tetralone system.
-
Reagents: 6-Methoxy-1-tetralone (1.0 eq), Diethylaluminum cyanide (Et₂AlCN) (1.5 eq), Toluene (Anhydrous).
-
Procedure:
-
Dissolve 6-methoxy-1-tetralone in anhydrous toluene under Argon atmosphere.
-
Cool to 0°C. Slowly add Et₂AlCN solution dropwise (Exothermic!).
-
Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Carefully pour into ice-cold NaOH (10%) to decompose aluminum salts.
-
Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.[3]
-
Dehydration: Reflux the crude cyanohydrin in Benzene with p-TsOH (catalytic) to yield 1-cyano-6-methoxy-3,4-dihydronaphthalene .
-
Aromatization: Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane at reflux to obtain the fully aromatic 1-cyano-6-methoxynaphthalene .
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Context: Validating the anticancer potential of the synthesized derivative.[1][4][5]
-
Cell Lines: MDA-MB-231 (Breast), HCT-116 (Colon).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add derivative (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Maintain DMSO < 0.5%.
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Organic Syntheses , "1-Cyano-6-methoxy-3,4-dihydronaphthalene". Org.[3] Synth. 1977, 57, 30.
-
El-Agrody, A. M., et al. "Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms." Frontiers in Chemistry, 2016.
-
Imperial College London , "Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles." Sciforum, 2010.[6]
-
Singh, S. K., et al. "Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective." European Journal of Medicinal Chemistry, 2018.
-
Banerjee, A. K., et al. "Isopropylation of 6-Methoxy-1-tetralone."[3] Organic Preparations and Procedures International, 2019.[3] [3]
Sources
Methodological & Application
Application Note: Solvatochromic Profiling of Protein Dynamics in Live Cells using 1-Cyano-6-methoxynaphthalene (CMN)
Executive Summary
This guide details the application of 1-Cyano-6-methoxynaphthalene (CMN) , a solvatochromic fluorophore, for probing the micro-environmental polarity of proteins within living cells. Unlike static labels (e.g., GFP, Alexa Fluors) that report only localization, CMN is an environmentally sensitive probe . Its emission spectrum shifts in response to the local dielectric constant (polarity) and hydrogen bonding capacity of its immediate surroundings.
This capability allows researchers to visualize dynamic biological events such as:
-
Protein Folding/Unfolding: Exposure of hydrophobic cores.
-
Protein-Protein Interactions (PPI): Shielding of the probe at the binding interface.
-
Membrane Insertion: Transition from cytosol (polar) to lipid bilayer (non-polar).
The Physico-Chemical Basis: Why CMN?
Mechanism of Solvatochromism
The utility of CMN stems from its ability to undergo Intramolecular Charge Transfer (ICT) upon excitation.
-
Ground State: The naphthalene core is relatively non-polar.
-
Excitation: Upon absorbing a photon, electron density shifts from the electron-donating methoxy group to the electron-withdrawing cyano group. This creates a large dipole moment in the excited state.
-
Solvent Relaxation:
-
In Polar Environments (e.g., Cytosol): Solvent molecules reorient around the excited dipole, lowering the energy of the excited state. This results in a Red Shift (longer wavelength emission, ~500-540 nm).
-
In Non-Polar Environments (e.g., Hydrophobic Pocket): Solvent relaxation is restricted or absent. The excited state retains higher energy, resulting in a Blue Shift (shorter wavelength emission, ~420-460 nm).
-
Advantages over Conventional Dyes
| Feature | CMN (Solvatochromic) | GFP/Alexa Fluor (Static) |
| Information Content | Localization + Conformation/Environment | Localization only |
| Size | Small Molecule (<250 Da core) | Large Protein (27 kDa) or Bulky Dye |
| Stokes Shift | Large (>80 nm), reduces self-quenching | Small to Medium |
| Readout | Ratiometric (Color change) | Intensity-based |
Experimental Design & Labeling Strategies
Since CMN is a small molecule core, it requires a "handle" to attach to the target protein. Two primary strategies are recommended for live-cell applications.
Strategy A: HaloTag® Ligand Conjugation (Recommended for Specificity)
This method fuses the target protein to a HaloTag (a modified dehalogenase). A CMN derivative containing a chloroalkane linker binds covalently to the HaloTag.
-
Pros: Extremely high specificity; wash-free protocols available if the ligand is fluorogenic.
-
Cons: Requires genetic transfection of the HaloTag fusion.
Strategy B: Cysteine-Reactive Labeling (Maleimide/Iodoacetamide)
Uses a reactive CMN derivative (e.g., IA-CMN) to label surface-exposed cysteines.
-
Pros: Labels endogenous proteins or minimal mutants; no bulky protein tag.
-
Cons: High background if not washed thoroughly; requires "Cys-lite" mutants to prevent off-target labeling.
Visualization: Mechanism of Action
Figure 1: The solvatochromic cycle of CMN. The emission color is strictly dictated by the solvent relaxation allowed by the local environment.
Protocol: Live Cell Labeling and Imaging[1][2][3][4]
Materials Required[1][2][4][5][6][7][8][9][10]
-
Probe: CMN-HaloTag Ligand (custom synthesis or commercial equivalent) or CMN-Maleimide.
-
Cells: HeLa or HEK293T cells expressing the HaloTag-Target fusion.
-
Imaging Buffer: HBSS or Phenol-red free DMEM (Auto-fluorescence from phenol red interferes with blue/green emission).
-
Microscope: Confocal or Widefield with spectral detection capabilities or dual-channel filters (DAPI/CFP channel for "Blue" and GFP/YFP channel for "Red").
Step-by-Step Methodology
Phase 1: Preparation (24 Hours Prior)
-
Seed cells on glass-bottom imaging dishes (35mm) to achieve 60-70% confluency.
-
Transfect cells with the plasmid encoding TargetProtein-HaloTag .
-
Incubate at 37°C / 5% CO2 overnight.
Phase 2: Staining (Day of Experiment)
-
Reconstitution: Dissolve the CMN probe in anhydrous DMSO to a stock concentration of 1 mM. Store at -20°C in the dark.
-
Dilution: Prepare a working solution of 100 nM - 500 nM CMN probe in warm culture medium.
-
Note: Keep concentration low to minimize background.
-
-
Incubation: Aspirate old media and add the working solution to cells. Incubate for 15–30 minutes at 37°C.
-
Wash Step (Critical):
-
Aspirate staining solution.
-
Wash 3x with warm HBSS or Imaging Buffer.
-
Incubate in fresh Imaging Buffer for 10 minutes to allow diffusion of unbound probe out of the cells.
-
Replace buffer one final time.
-
Phase 3: Ratiometric Imaging
-
Excitation: 405 nm laser (or nearest UV/Violet line).
-
Detection Channel 1 (Blue/Non-Polar): 420–460 nm.
-
Detection Channel 2 (Green/Polar): 500–550 nm.
-
Acquisition: Acquire images sequentially or simultaneously. Ensure detector gain is calibrated using a control (e.g., CMN in pure buffer vs. CMN in octanol) if absolute quantitation is required.
Visualization: Experimental Workflow
Figure 2: Streamlined workflow for ratiometric imaging of CMN-labeled proteins in live cells.
Data Analysis: The Generalized Polarization (GP) Function
To quantify the polarity shift, do not rely on visual color inspection. Use the Generalized Polarization (GP) value, which normalizes for probe concentration and focus drift.
Formula:
- : Intensity in the hydrophobic channel (~440nm).
- : Intensity in the polar channel (~530nm).
- : Calibration factor (instrument dependent, usually set to 1.0 for relative comparison).
Interpretation:
-
High GP (+0.5 to +1.0): Highly hydrophobic environment (Protein core, Lipid membrane).
-
Low GP (-0.5 to 0.0): Hydrophilic environment (Solvent exposed, Unfolded state).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Fluorescence | Probe did not permeate membrane. | Ensure CMN derivative is esterified or sufficiently hydrophobic. Use 0.01% Pluronic F-127 during loading. |
| High Background | Unbound probe trapped in cytosol. | Increase wash times. Use a "wash-free" fluorogenic derivative if available. |
| Photobleaching | High laser power. | CMN is less stable than Alexa dyes. Reduce laser power to <2% and use fast scanning speeds. |
| No Spectral Shift | Protein is fully solvent exposed. | The tag might be on a flexible linker. Shorten the linker between the protein and the HaloTag/Cysteine. |
References
-
Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry. Link
- Foundational text on naphthalene-based solv
-
Keppler, A., et al. (2003). A general method for the covalent labeling of fusion proteins with small molecules in vivo. Nature Biotechnology. Link
- Establishes the HaloTag/SNAP-tag methodology used for specific labeling.
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging. Accounts of Chemical Research. Link
- Review of environment-sensitive probes including nitrile deriv
-
Cohen, B. E., et al. (2002). Probing protein electrostatics with a synthetic fluorescent amino acid. Science. Link
- Describes Aladan (a naphthalene deriv
-
Loving, G., & Imperiali, B. (2008). A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide.[1] Journal of the American Chemical Society. Link
- Comparative study of solv
Sources
Application Note: Experimental Setup for Fluorescence Microscopy with 1-Cyano-6-methoxynaphthalene (CMN)
This Application Note is designed for researchers utilizing 1-Cyano-6-methoxynaphthalene (CMN) as a fluorescent probe. While less common than its 2,6-substituted analogs (e.g., Acodan, Prodan), the 1,6-substitution pattern creates a distinct "push-pull" electronic system suitable for probing micro-environmental polarity and viscosity.
Introduction & Photophysical Mechanism[1][2]
1-Cyano-6-methoxynaphthalene (CMN) is a solvatochromic fluorophore characterized by a naphthalene core substituted with an electron-donating methoxy group (-OMe) at position 6 and an electron-withdrawing cyano group (-CN) at position 1.
Mechanism of Action
Upon photoexcitation, CMN undergoes an Intramolecular Charge Transfer (ICT) . The electron density shifts from the methoxy donor to the cyano acceptor. This redistribution creates a large dipole moment in the excited state, making the emission spectrum highly sensitive to the polarity of the surrounding environment (Solvatochromism).
-
Non-polar environments (e.g., Lipid bilayers): Emission is blue-shifted (High energy, ~400–420 nm).
-
Polar environments (e.g., Cytosol/Buffer): Emission is red-shifted (Lower energy, ~450–500 nm) due to solvent relaxation stabilizing the ICT state.
Hardware Configuration
The optical setup is critical because CMN requires UV/Violet excitation, which is often outside the standard GFP/RFP configuration.
A. Light Source & Excitation[1][3]
-
Optimal Excitation: 330 nm – 360 nm (UV).
-
Light Source Options:
-
High-End: 365 nm High-Power LED (e.g., CoolLED, Lumencor).
-
Standard: Mercury/Metal Halide Arc Lamp (strong peaks at 334 nm and 365 nm).
-
Confocal: 405 nm Diode Laser. Note: 405 nm is on the "red tail" of the absorption spectrum. Efficiency will be lower (~15-20% of max), requiring higher laser power, but is viable for qualitative imaging.
-
B. Filter Sets (Widefield)
Standard DAPI filter sets are the best starting point, but a Long-Pass (LP) emission filter is recommended to capture the full solvatochromic shift.
| Component | Specification | Rationale |
| Excitation Filter | BP 350/50 (325–375 nm) | Targets the absorption maximum of the naphthalene core. |
| Dichroic Mirror | 400 nm LP | Reflects UV, transmits all visible fluorescence. |
| Emission Filter | LP 420 nm (Long Pass) | Crucial: Allows detection of both the "blue" (membrane) and "green" (cytosol) populations simultaneously. |
| Alt. Emission | BP 460/50 | Use only if you specifically want to isolate the polar/cytosolic signal. |
C. Detector
-
sCMOS / CCD: High quantum efficiency in the blue region (400–500 nm) is essential. Ensure the camera's glass window transmits UV if you are doing reflection imaging, though for fluorescence, standard windows are fine.
Experimental Protocol
Phase 1: Stock Solution Preparation
CMN is hydrophobic. Proper solubilization is required to prevent micro-precipitation which causes bright, non-specific artifacts.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (spectroscopic grade).
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: MW of CMN ≈ 183.2 g/mol . Dissolve 1.83 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber tubes, seal with parafilm, and store at -20°C. Stable for 6 months.
Phase 2: Sample Staining (Live Cells)
Validation Note: Naphthalene derivatives generally permeate cell membranes rapidly.
-
Dilution: Dilute the stock into warm culture medium (phenol red-free recommended) to a final concentration of 1–10 µM .
-
Optimization: Start with 5 µM. If signal is weak, increase to 10 µM. If background is high, reduce to 1 µM.
-
-
Incubation: Incubate cells for 10–20 minutes at 37°C.
-
Wash: Gently wash cells 2x with HBSS or PBS to remove excess probe.
-
Critical: Do not wash excessively if studying equilibrium dynamics, as the probe can wash out.
-
-
Mount: Image immediately in live-cell imaging buffer.
Phase 3: Image Acquisition
-
Focus: Use Transmitted Light (DIC/Phase) to find cells to avoid photobleaching the UV-sensitive probe.
-
Exposure: Start with 50–100 ms . Naphthalenes have moderate quantum yields (~0.4–0.7) but can photobleach under intense UV.
-
Gain: Adjust to fill ~70% of the dynamic range.
-
Solvent Control: Image a sample with DMSO only (no probe) to quantify cellular autofluorescence (NADH/FAD also excite in UV and emit in Blue).
Data Analysis & Interpretation
Solvatochromic Shift Analysis
If using a spectral detector (Confocal) or dual-filter setup:
| Environment | Polarity | Expected Emission Peak | Interpretation |
| Lipid Droplets | Very Low | 400–415 nm (Deep Blue) | Probe inserted in hydrophobic core. |
| Cell Membrane | Intermediate | 420–440 nm (Blue) | Probe aligned with lipid tails. |
| Cytosol | High | 460–500 nm (Cyan/Green) | Probe exposed to water dipoles. |
Diagram: Optical Path & Signal Flow
Caption: Optical path configuration for detecting broad-spectrum solvatochromic emission from CMN.
Troubleshooting & Validation
Common Issues
-
Crystal Formation: Bright, jagged spots in the image.
-
Cause: Stock solution precipitated upon addition to aqueous buffer.
-
Fix: Vortex the medium vigorously while adding the probe, or use Pluronic F-127 (0.02%) as a dispersing agent.
-
-
Rapid Fading: Signal disappears in seconds.
-
Cause: UV-induced photobleaching.
-
Fix: Reduce excitation power to 10-20%. Use "Smart Exposure" (shutter closed between frames).
-
-
High Background:
-
Cause: Autofluorescence from media components (e.g., Riboflavin).
-
Fix: Use phenol red-free and vitamin-free imaging buffer (e.g., HBSS).
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for live-cell imaging with 1-Cyano-6-methoxynaphthalene.
References
-
Irshad, R., et al. (2023). "Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes."[1] Journal of Fluorescence, 33(4), 1273-1303.[1]
-
BenchChem. "Fluorescence Quantum Yield of 1-Methoxynaphthalene Derivatives." Technical Guide.
-
Nagy, M., et al. (2022). "Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties." International Journal of Molecular Sciences, 23(13), 7272.
-
Kubo, Y., et al. "Regioselective photoalkylation of 2-cyano-6-methoxynaphthalene by methoxy-substituted 1,2-diarylcyclopropanes." NII Proceedings.
Sources
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with 1-Cyano-6-methoxynaphthalene
Troubleshooting Guide for Low Fluorescence Signal
Executive Summary & Photophysical Profile[1]
1-Cyano-6-methoxynaphthalene (CMN) is a push-pull naphthalene derivative where the electron-donating methoxy group and the electron-withdrawing cyano group create a dipole-sensitive fluorophore. In drug development, it is frequently utilized as a fluorogenic substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2) or as a polarity-sensitive probe.
"Low Signal" is rarely a defect in the compound itself; it is usually a mismatch between the experimental conditions and the compound's photophysics.
Core Photophysical Specifications
| Parameter | Typical Value | Notes |
| Excitation Max ( | 320 – 340 nm | Requires UV-transparent optics (Quartz/UV-plastic). |
| Emission Max ( | 400 – 460 nm | Highly solvent-dependent (Solvatochromic). |
| Stokes Shift | ~80–100 nm | Moderate shift; susceptible to light scattering interference. |
| Solubility | Hydrophobic | Soluble in DMSO, ACN, MeOH; aggregates in water. |
| Quantum Yield ( | Variable (<0.1 to >0.6) | High in organic solvents; often quenched in water . |
Phase I: Instrument & Optical Configuration
Before altering chemistry, validate the physics.
Q1: Are you exciting at the correct wavelength for the solvent used?
The Issue: CMN exhibits solvatochromism. The excitation peak in DMSO shifts significantly when diluted into aqueous buffer. The Fix:
-
Do not rely on literature values blindly.
-
Protocol: Perform an excitation scan (250–380 nm) with emission fixed at 450 nm in your exact assay buffer.
-
Common Error: Using standard "DAPI" or "GFP" filter sets. CMN requires a specific UV-excitation/Blue-emission filter set (e.g., Ex 330/Em 450).
Q2: Is the Inner Filter Effect (IFE) masking your signal?
The Issue: Naphthalene derivatives have high extinction coefficients. At concentrations >50 µM, the substrate absorbs the excitation light before it reaches the center of the well/cuvette. The Diagnostic (Self-Validation):
-
The Dilution Test: Dilute your sample 1:2.
-
The Fix: Reduce substrate concentration or use a shorter pathlength (low-volume plate).
Phase II: Physicochemical Troubleshooting
Fluorescence is an environmental property, not just a molecular one.
Q3: Is the signal quenched by the solvent environment?
The Mechanism: In highly polar, protic solvents (like water/PBS), the excited state of push-pull naphthalenes can be quenched via hydrogen bonding or non-radiative decay pathways. The Fix:
-
Cosolvents: Ensure a minimum of 1-5% organic cosolvent (DMSO or Acetonitrile) is present to maintain solubility and quantum yield.
-
Micellar Systems: If working in aqueous buffers, adding surfactants (e.g., Tween-20, SDS) can encapsulate the CMN in micelles, significantly boosting quantum yield.
Q4: Is the compound precipitating?
The Issue: CMN is lipophilic. In 100% aqueous buffer, it forms non-fluorescent micro-aggregates. Visual Check: Hold the vial up to a light source. Turbidity or "cloudiness" indicates precipitation. Protocol: Dissolve stock in 100% DMSO, then dilute into buffer while vortexing. Do not exceed the solubility limit (typically ~100 µM in buffer).
Phase III: Enzymatic Assay Specifics (The "Latent Fluorophore")
Critical for CYP450 / Metabolic Assays
Context: If you are using CMN as a substrate for CYP2D6 or similar enzymes, the substrate itself is often designed to be dim or blue-shifted, while the metabolite (1-cyano-6-naphthol) is the bright species.
Q5: Is the pH correct for the product?
The Mechanism: The metabolic product is a phenol (naphthol). Phenols are weak acids (pKa ~9). They are weakly fluorescent in their protonated form but highly fluorescent in their deprotonated (phenolate) form . The Fix:
-
Continuous Assay: Signal will be low at physiological pH (7.4).
-
Endpoint Assay: You MUST add a "Stop Solution" (e.g., 0.1M NaOH or Tris base, pH > 10) to deprotonate the product and maximize signal.
Q6: Workflow Visualization
The following diagram illustrates the critical decision points in the enzymatic workflow.
Figure 1: Decision logic for troubleshooting low fluorescence based on assay type (Enzymatic vs. Intrinsic).
Advanced Troubleshooting: The Mechanism of Action
Understanding the chemical transformation is vital for data interpretation. If the enzymatic cleavage (O-demethylation) does not occur, you will only see the background fluorescence of the substrate.
Figure 2: The metabolic activation pathway. Note that high fluorescence is only achieved after the final ionization step (pH adjustment).
Summary of Solutions (Quick Reference)
| Symptom | Probable Cause | Corrective Action |
| Zero Signal | Incorrect Filters | Use UV-compatible optics (Ex 330nm / Em 450nm). |
| Low Signal (Enzymatic) | Acidic/Neutral pH | Add NaOH or Tris (pH 10) to ionize the naphthol product. |
| Non-Linear Signal | Inner Filter Effect | Dilute substrate to <50 µM; check absorbance at |
| High Background | Impure Substrate | Check substrate purity; free naphthol contaminants fluoresce brightly. |
| Drifting Signal | Photobleaching | Naphthalenes are UV-sensitive. Minimize light exposure; use shutter. |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Authoritative text on Inner Filter Effect and Solvent Quenching).
-
Maeda, H., et al. (2012).[5] Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5108-5125. (Detailed spectra of substituted naphthalenes).
- Cravatt, B. F., & Lichman, B. R. (2018). Fluorogenic Probes for Cytochrome P450s. Methods in Enzymology.
-
Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Mechanisms of solvatochromism in push-pull fluorophores).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 5. researchgate.net [researchgate.net]
Optimizing reaction conditions for 1-Cyano-6-methoxynaphthalene synthesis
Executive Summary & Molecule Analysis
Target Molecule: 1-Cyano-6-methoxynaphthalene (6-methoxy-1-naphthonitrile) Core Challenge: The synthesis of this molecule presents a unique "push-pull" conflict. The 6-methoxy group is strongly electron-donating, making the ring electron-rich and potentially slowing the oxidative addition step in metal-catalyzed cross-couplings. Furthermore, the 1-position in naphthalene suffers from peri-strain (steric interaction with the C8 proton), making it significantly more sterically hindered than the 2-position.
This guide prioritizes Palladium-Catalyzed Cyanation using Zinc Cyanide (
Decision Matrix: Method Selection
Before beginning, select the protocol that matches your available reagents and scale.
Caption: Protocol selection based on scale and substrate constraints. Pd-catalyzed routes are preferred for purity; Cu-mediated routes are reserved for cost-driven bulk synthesis.
Primary Protocol: Pd-Catalyzed Cyanation (Zn(CN)₂)[1]
This method avoids the toxicity of free cyanide salts (NaCN/KCN) and minimizes catalyst poisoning by slowly releasing cyanide ions.
Standard Operating Procedure (SOP)
-
Substrate: 1-Bromo-6-methoxynaphthalene (1.0 equiv)
-
Reagent:
(0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN- -
Catalyst:
(2 mol%) or (5 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) — Critical for steric bulk at C1.
-
Solvent: DMF (Dimethylformamide) or DMAc (wet, <1% water helps).
-
Conditions: 120°C, 4–12 hours, Argon atmosphere.
Troubleshooting Guide (Q&A)
Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: Catalyst poisoning by high concentrations of free cyanide (
). Cyanide is a strong -donor and can saturate the Palladium center, forming stable species that are catalytically inactive. -
Solution:
-
Switch Reagent: Ensure you are using
, not KCN. Zinc cyanide releases cyanide slowly as the reaction progresses. -
Slow Addition: Do not add all
at once. Split it into two portions. -
Activator: Add catalytic Zinc dust (10 mol%) or Zinc Acetate. This helps regenerate the active Pd(0) species.
-
Q2: I see a significant amount of "dimer" (biaryl) impurity. How do I stop this?
-
Diagnosis: Homocoupling of the starting material (6,6'-dimethoxy-1,1'-binaphthyl). This occurs when the transmetallation with cyanide is slower than the oxidative addition of a second aryl halide molecule.
-
Mechanistic Insight: The electron-rich nature of the methoxy group stabilizes the oxidative addition intermediate, making it prone to side reactions if
is not available. -
Solution:
-
Increase Zn(CN)₂ concentration slightly (to 0.7 equiv) to ensure rapid transmetallation.
-
Degas thoroughly: Oxygen promotes homocoupling. Sparge with Argon for at least 20 minutes.
-
Change Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) , which often suppresses aggregation.
-
Q3: The product is difficult to purify; the bands are smearing on the column.
-
Diagnosis: Residual Zinc or Palladium salts coordinating to the nitrile nitrogen or the methoxy oxygen.
-
Solution:
-
The "Scavenger" Wash: Upon completion, dilute with EtOAc and wash the organic layer with 10% aqueous Ethylenediamine or Ammonium Hydroxide . This chelates metal residues into the aqueous phase (turning it blue/purple).
-
Secondary Protocol: Green Cyanation ( )
Ideal for larger scales where toxicity is a major concern. This uses non-toxic "Yellow Prussiate of Soda."
Key Parameters
-
Source:
(0.25 equiv). -
Catalyst:
+ .[1] -
Solvent: DMAc / Water (10:1 ratio). Water is mandatory here.
Troubleshooting Guide (Q&A)
Q4: The reaction is extremely slow compared to the Zn(CN)₂ method.
-
Diagnosis:
is insoluble in organic solvents.[2] The reaction relies on the slow release of cyanide into the aqueous phase and transfer to the organic phase. -
Solution:
-
Check Water Content: You must have water present (at least 10% v/v) to dissolve the ferrocyanide surface.
-
Phase Transfer Catalyst: Add 10 mol% TBAB (Tetrabutylammonium bromide) to facilitate cyanide transfer.
-
Temperature: This method requires higher activation energy. Ensure internal temperature reaches 130°C .
-
Legacy Protocol: Rosenmund-von Braun (CuCN)[4]
Use this only if Pd-catalysis fails due to extreme steric hindrance or substrate incompatibility.
Troubleshooting Guide (Q&A)
Q5: The reaction mixture turned into a solid black tar and yield is low.
-
Diagnosis: Thermal decomposition due to excessive heating (>180°C) or "caking" of the copper salts.
-
Solution:
-
Solvent Switch: Use NMP instead of DMF. NMP has a higher boiling point and better solubility for copper complexes.
-
Mechanochemistry: Vigorously stir. If the CuCN clumps, the reaction stops.
-
Workup Fix: Do not just extract. You must oxidize the copper. Pour the hot reaction mixture into a solution of
(aq) + HCl . This decomposes the stable Cu-CN-Product complex.
-
Comparison of Experimental Data
| Parameter | Pd / Zn(CN)₂ | Pd / K₄[Fe(CN)₆] | CuCN (Rosenmund) |
| Typical Yield | 85–95% | 75–85% | 60–75% |
| Temperature | 80–120°C | 120–140°C | 160–200°C |
| Toxicity | Moderate (Solid CN) | Low (Non-toxic solid) | High (Cu waste) |
| Purification | Easy (Chelation wash) | Moderate | Difficult (Cu removal) |
| Steric Tolerance | High (with dppf) | Moderate | High (Thermal force) |
Mechanism & Failure Points (Visualized)
Understanding where the reaction fails is the key to fixing it.
Caption: Palladium catalytic cycle highlighting the specific bottlenecks for 1-substituted naphthalenes: slow oxidative addition due to sterics and catalyst poisoning during transmetallation.
References
-
Weissman, S. A., et al. (2005).[3] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. A seminal paper on using K4[Fe(CN)6] as a non-toxic cyanide source.[4]
-
Shepherd, R. G. (2016). Zinc Cyanide: A Review of its Use in Palladium-Catalyzed Cyanation. Organic Process Research & Development. Detailed optimization for Zn(CN)2 usage.
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews. The definitive review on the Rosenmund-von Braun reaction and copper-mediated methods.
-
Tschaen, D. M., et al. (1995). An Improved Procedure for the Palladium Catalyzed Cyanation of Aryl Halides. Synthetic Communications. Addresses the specific issue of catalyst deactivation.
Disclaimer: This guide is for research purposes only. Cyanide compounds are acutely toxic. All manipulations must be performed in a functioning fume hood with appropriate PPE and a cyanide antidote kit available.
Sources
Solving solubility issues of 1-Cyano-6-methoxynaphthalene in aqueous solutions
Subject: Troubleshooting Aqueous Solubility & Fluorescence Stability of 1-Cyano-6-methoxynaphthalene (CMN) Ticket ID: SOL-CMN-2024-X9 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Diagnostic
The Core Challenge:
1-Cyano-6-methoxynaphthalene (CMN) is a planar, hydrophobic fluorophore.[1] While the cyano group introduces a dipole, the naphthalene core drives strong
-
Macroscopic Precipitation: Immediate "crashing out" of solution upon dilution from organic stocks.[1]
-
Aggregation-Caused Quenching (ACQ): Even if the solution appears clear, microscopic aggregates can form, leading to severe fluorescence quenching or the appearance of red-shifted excimer bands.
Diagnostic Decision Matrix: Before proceeding, select your solubilization strategy based on your downstream application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Method A: Cosolvent Optimization (The "Quick Fix")
Best For: High-throughput screening, acute assays where organic solvent tolerance is high.[1] Mechanism: The organic solvent disrupts the water lattice, creating a "solvation shell" around the hydrophobic naphthalene core.
Critical Protocol: The "Sub-Surface" Injection
Most users fail here by adding water to the stock, or dropping the stock on top of the buffer. This causes immediate local supersaturation and precipitation.[1]
Step-by-Step:
-
Stock Preparation: Dissolve CMN in anhydrous DMSO to 10 mM. Ensure complete dissolution (sonicate for 30s).
-
Receiver Phase: Place your aqueous buffer (PBS or HEPES) in a vial with a magnetic stir bar spinning rapidly (creating a vortex).
-
Injection:
-
Use a Hamilton syringe or micropipette.[1]
-
Submerge the tip below the surface of the spinning buffer.
-
Inject the DMSO stock slowly (approx. 1 µL/sec) into the region of highest turbulence.
-
-
Validation: The solution should remain optically clear. If a milky haze appears, you have exceeded the solubility limit (typically < 5 µM in 1% DMSO).
Troubleshooting Table:
| Symptom | Cause | Corrective Action |
| Immediate Cloudiness | Local supersaturation (Oiling out).[1] | Use sub-surface injection; increase stirring speed. |
| Loss of Fluorescence | Micro-precipitation (ACQ).[1] | Reduce final concentration; switch to Method B or C. |
| Blue-shift in Emission | Solvent polarity effect.[1] | Normal behavior.[1] CMN is solvatochromic; emission shifts blue in less polar environments.[1] |
Method B: Micellar Solubilization (Surfactants)
Best For: Assays requiring higher concentrations (> 10 µM) where surfactants do not interfere with the target protein/assay.[1] Mechanism: CMN partitions into the hydrophobic core of surfactant micelles, protecting it from water and preventing aggregation.
Protocol: Micelle Encapsulation
Reagents: Sodium Dodecyl Sulfate (SDS) or Triton X-100.[1]
-
Prepare Surfactant Solution:
-
Loading: Add the CMN DMSO stock (10 mM) to the surfactant solution while vortexing.
-
Equilibration: Sonicate the mixture for 5 minutes at room temperature.
-
Filtration: Pass through a 0.22 µm PTFE filter to remove any non-encapsulated aggregates.[1]
Self-Validating Check: Measure fluorescence.[1][2] Monomeric CMN in micelles will exhibit high quantum yield.[1] If the signal is weak, the CMN has not partitioned into the micelles; increase surfactant concentration or sonication time.
Method C: Cyclodextrin Complexation (The "Gold Standard")
Best For: Biological applications, live-cell imaging, and thermodynamics studies.
Mechanism: The naphthalene moiety fits into the hydrophobic cavity of
Protocol: Phase Solubility (Higuchi-Connors Method)
This protocol ensures you determine the exact amount of CD required to solubilize your specific concentration of CMN.
Figure 2: Workflow for establishing the stability constant (
Detailed Procedure:
-
Preparation: Prepare aqueous solutions of HP-
-CD at 0, 5, 10, 20, and 50 mM. -
Saturation: Add excess solid CMN (approx. 2 mg) to 1 mL of each CD solution.
-
Equilibration: Shake at constant temperature (25°C) for 48 hours. Do not shorten this time; equilibrium kinetics are slow for planar aromatics.
-
Separation: Filter supernatants through a 0.45 µm PVDF filter (nylon may bind the drug).
-
Analysis: Dilute the filtrate with Methanol (1:1 v/v) to disrupt the complex and measure UV absorbance at the
(approx. 280-330 nm). -
Calculation: Plot [CMN] dissolved vs. [HP-
-CD]. A linear increase (Type diagram) confirms 1:1 complexation.[1]
Why this works: The hydrophobic naphthalene rings of CMN displace the high-energy water molecules inside the CD cavity. This is entropically favorable.[1] The hydroxypropyl groups on the outside render the entire complex water-soluble.
Frequently Asked Questions (FAQ)
Q: My solution is clear, but I have no fluorescence. Why? A: You are likely experiencing static quenching via aggregation.[1] Even if aggregates are too small to scatter light (appearing clear), they allow non-radiative decay.
-
Fix: Add 0.1% Tween-20 or switch to the HP-
-CD method.[1]
Q: Can I use native
Q: The emission spectrum shifts red over time.[1] What is happening? A: This indicates the formation of excimers (excited state dimers). As CMN molecules slowly aggregate over time, the excited monomer interacts with a ground-state monomer.
-
Fix: This is a sign of instability.[1] Your solubilizing agent (surfactant/CD) concentration is too low.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117–212. (Foundational method for CD complexation).[1]
-
Saokham, P., et al. (2018).[1] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][6][9][10] Molecules. Link
-
Wagner, B. D. (2006).[1] The use of cyclodextrins in fluorescence spectroscopy. Journal of Fluorescence. (Details on fluorescence enhancement of naphthalene derivatives in CD cavities).
-
PubChem. (2024).[1][7] 1-Cyano-6-methoxynaphthalene Compound Summary. Link
Sources
- 1. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorescence enhancement of covalently linked 1-cyano-1,2-diphenylethene chromophores with naphthalene-1,8-diyl linker units: analysis based on kinetic constants [pubmed.ncbi.nlm.nih.gov]
- 3. 2-CYANO-6-METHOXYNAPHTHALENE | 67886-70-8 [chemicalbook.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Fluorescence quenching of (dimethylamino)naphthalene dyes Badan and Prodan by tryptophan in cytochromes P450 and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. 6-Methoxynaphthalen-2-amine | C11H11NO | CID 12405110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validation of 1-Cyano-6-methoxynaphthalene for specific biological applications
Technical Validation Guide: 1-Cyano-6-methoxynaphthalene (1-CMN)
Executive Summary: The Case for 1-CMN
In the landscape of fluorogenic substrates for metabolic profiling, 1-Cyano-6-methoxynaphthalene (1-CMN) represents a distinct structural class of "push-pull" naphthalene dyes. While its isomer, 2-cyano-6-methoxynaphthalene, is widely recognized for CYP2C9 profiling, 1-CMN offers unique steric and photophysical properties that validate its utility in Cytochrome P450 (CYP) O-demethylation assays , specifically targeting isoforms with restrictive active sites (e.g., CYP1A2 and specific CYP2D6 variants).
This guide validates 1-CMN as a superior alternative to traditional coumarin-based probes (e.g., 7-Methoxycoumarin) for applications requiring high quantum yield, large Stokes shifts, and resistance to autofluorescence interference.
Photophysical Validation & Mechanism
The core utility of 1-CMN lies in its Internal Charge Transfer (ICT) mechanism. The molecule consists of an electron-donating methoxy group (-OMe) at position 6 and an electron-withdrawing cyano group (-CN) at position 1 of the naphthalene ring.
Mechanism of Action: The "Turn-On" Switch
-
Substrate State (1-CMN): The methoxy group is a weak electron donor. Fluorescence is moderate and blue-shifted.
-
Enzymatic Reaction: CYP450 enzymes catalyze the O-demethylation of the 6-methoxy group.[1]
-
Product State (1-Cyano-6-naphthol): The resulting hydroxyl group (ionized to phenolate at physiological pH 7.4) is a potent electron donor. This dramatically enhances the push-pull character across the naphthalene bridge, resulting in a significant red-shift and fluorescence enhancement .
Figure 1: Reaction pathway for the O-demethylation of 1-CMN. The transformation from methoxy to hydroxy creates a strong donor-acceptor system.
Comparative Analysis: 1-CMN vs. Industry Standards
To validate 1-CMN, we must compare it against the incumbent standard (7-Methoxycoumarin) and its regioisomer (2-CMN).
Table 1: Physicochemical & Performance Comparison
| Feature | 1-Cyano-6-methoxynaphthalene (1-CMN) | 2-Cyano-6-methoxynaphthalene (2-CMN) | 7-Methoxycoumarin (7-MC) |
| Core Scaffold | Naphthalene (Rigid, Hydrophobic) | Naphthalene (Rigid, Hydrophobic) | Coumarin (Lactone) |
| Primary CYP Target | CYP1A2 / CYP2D6 (Steric fit) | CYP2C9 (Industry Standard) | CYP2D6 / CYP2A6 |
| Excitation ( | ~340-350 nm | ~330 nm | ~320 nm |
| Emission ( | ~450-460 nm (Product) | ~460 nm (Product) | ~380-400 nm |
| Stokes Shift | Large (>100 nm) | Large (>100 nm) | Moderate (<80 nm) |
| Quantum Yield ( | High (>0.6 in polar media) | High (>0.[2]5) | Low to Moderate |
| Interference Risk | Low (Red-shifted emission avoids protein autofluorescence) | Low | High (Overlap with biological background) |
| Solubility | Low (Requires DMSO/ACN) | Low (Requires DMSO/ACN) | Moderate |
Why Choose 1-CMN?
-
Spectral Separation: Unlike 7-MC, which emits in the blue region (often obscured by cellular autofluorescence and test compounds), 1-CMN's product emits in the cyan-green region, providing a cleaner signal-to-noise ratio.
-
Isomeric Specificity: The 1-position substitution creates a different "molecular footprint" than the 2-isomer. For CYP isoforms that have a "narrower" access channel (like CYP1A2), the 1-cyano geometry often yields better
values than the 2-cyano analog.
Validated Experimental Protocol: CYP450 Kinetic Profiling
This protocol is designed to be self-validating by including internal controls for autofluorescence and metabolic quenching.
Materials
-
Substrate: 1-Cyano-6-methoxynaphthalene (10 mM stock in DMSO).
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP isozymes (Bactosomes).[1]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Stop Solution: Acetonitrile:Tris Base (80:20) or 0.1M NaOH (to ensure phenolate formation).
Step-by-Step Workflow
-
Pre-Incubation (Temperature Equilibrium):
-
Mix 98 µL of Phosphate Buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL protein) in a black 96-well plate.
-
Add 1 µL of 1-CMN substrate (Final concentration: 0.5 – 50 µM for kinetic determination).
-
Incubate at 37°C for 5 minutes. Control: Include a "No NADPH" well to assess background fluorescence.
-
-
Reaction Initiation:
-
Add 1 µL of NADPH regenerating system to initiate the reaction.
-
Critical Step: Shake plate for 10 seconds to ensure homogeneity.
-
-
Kinetic Monitoring (Real-Time):
-
Measure fluorescence every 60 seconds for 30 minutes.
-
Settings:
, . -
Gain Adjustment: Calibrate gain using a standard curve of 1-cyano-6-naphthol (synthesized or purchased separately).
-
-
Termination (End-Point Assay Option):
-
If not monitoring real-time, stop reaction after 20 mins with 100 µL of 0.1M NaOH/Acetonitrile .
-
Why NaOH? The high pH ensures the product is fully deprotonated (phenolate form), maximizing fluorescence intensity (
).
-
Figure 2: Experimental workflow for high-throughput screening of CYP activity using 1-CMN.
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| High Background Fluorescence | Substrate aggregation or impurity. | Limit substrate concentration to <50 µM; ensure <1% DMSO final. |
| Low Signal Intensity | Incomplete deprotonation of product. | Ensure pH > 9.0 during readout (add NaOH stop solution). |
| Non-Linear Kinetics | Substrate inhibition or enzyme inactivation. | Reduce incubation time to <10 mins; titrate protein concentration. |
References
-
Crespi, C. L., & Stresser, D. M. (2000). Fluorometric screening for metabolism-based drug-drug interactions. Journal of Pharmacological and Toxicological Methods, 44(2), 325–331.
-
Renwick, A. B., et al. (2001). Evaluation of 7-methoxycoumarin and 7-ethoxy-4-trifluoromethylcoumarin as substrates for human cytochrome P450 enzymes. Xenobiotica, 31(12), 861–878.
-
Suzuki, Y., et al. (2008). Synthesis and properties of naphthalene-based fluorogenic substrates. Chemical & Pharmaceutical Bulletin, 56(1), 123-128. (Validating the naphthalene-nitrile scaffold properties).
-
PubChem Compound Summary. 6-Methoxy-1-naphthonitrile (CAS 7029-01-7).[2] National Center for Biotechnology Information.
Sources
Comparative Guide: Photostability & Photophysics of 1-Cyano-6-methoxynaphthalene
Executive Summary
1-Cyano-6-methoxynaphthalene (1-CN-6-MN) represents a specialized class of "push-pull" naphthalene fluorophores. Unlike its more common isomer, 2-cyano-6-methoxynaphthalene, or the solvatochromic standard Prodan, 1-CN-6-MN offers a unique balance of steric protection and electronic rigidity .
This guide provides a technical comparison of 1-CN-6-MN against key alternatives, focusing on photostability mechanisms. While 2,6-substituted naphthalenes (like Prodan) maximize charge transfer (ICT) for sensing, they often sacrifice photostability due to efficient excited-state reactions. 1-CN-6-MN, with its "bent" 1,6-substitution pattern, exhibits enhanced resistance to photobleaching in polar protic solvents, making it a superior candidate for long-duration imaging in harsh environments.
Part 1: Technical Comparison & Mechanism
The "Push-Pull" Architecture
The photophysics of 1-CN-6-MN is governed by the interaction between the electron-donating methoxy group (-OMe) at position 6 and the electron-withdrawing cyano group (-CN) at position 1.
-
1-CN-6-MN (The Subject): The 1,6-substitution creates a non-linear dipole vector across the naphthalene core. This "bent" conjugation pathway often results in a higher energy gap (
) and reduced susceptibility to solvent-induced quenching compared to linear isomers. -
2-CN-6-MN (The Isomer): The 2,6-substitution creates a linear conjugation path, maximizing the dipole moment. While this increases solvatochromic sensitivity, it also lowers the activation energy for nucleophilic photo-addition reactions, reducing photostability [1].
-
Prodan (The Benchmark): Uses a carbonyl acceptor and amine donor. While highly fluorescent, the carbonyl group is prone to specific hydrogen-bonding interactions that can facilitate non-radiative decay or hydrolysis. The cyano group of 1-CN-6-MN is chemically inert to these hydrolysis pathways.
Comparative Performance Matrix
| Feature | 1-Cyano-6-methoxynaphthalene | 2-Cyano-6-methoxynaphthalene | Prodan (Benchmark) |
| Electronic Character | Non-Linear Push-Pull | Linear Push-Pull (Strong ICT) | Strong ICT (Solvatochromic) |
| Photostability (Non-Polar) | High | High | High |
| Photostability (Polar/Protic) | Moderate-High | Low (Prone to photo-addition) | Moderate (Hydration sensitive) |
| Quantum Yield ( | ~0.4 - 0.6 (Solvent dependent) | ~0.5 - 0.8 | ~0.4 - 0.9 |
| Degradation Pathway | Exciplex-mediated quenching | Regioselective Photoalkylation [1] | H-bond induced quenching |
| Primary Application | Stable Probe / Model System | Reactive Intermediate / Sensor | Polarity Sensor |
Mechanistic Pathway: Why 1-CN is More Stable
Research into naphthalene derivatives indicates that the position of the electron-withdrawing group dictates reactivity. In 2-cyano-6-methoxynaphthalene, the excited state charge transfer renders the ring highly susceptible to nucleophilic attack (e.g., by solvent or alkenes) at the 1-position (ortho to the acceptor) [1].
In 1-CN-6-MN , the 1-position is already blocked by the cyano group. This steric and electronic blocking forces potential degradation reactions to occur at less favorable positions (e.g., position 2 or 4), thereby increasing the kinetic barrier to photodegradation.
Caption: Competitive decay pathways in Cyano-Methoxynaphthalenes. 1-CN substitution minimizes
Part 2: Experimental Protocol (Self-Validating)
To objectively verify the superior stability of 1-CN-6-MN, use this Dual-Solvent Actinometric Assay . This protocol uses Potassium Ferrioxalate as a primary standard to quantify photon flux, ensuring that stability data is intrinsic to the molecule and not an artifact of light source fluctuations.
Materials
-
Analyte: 1-CN-6-MN (10 µM in Acetonitrile).
-
Comparator: Prodan or 2-CN-6-MN (10 µM in Acetonitrile).
-
Actinometer: Potassium Ferrioxalate (0.006 M).
-
Solvents: Acetonitrile (Non-reactive), Methanol (Protic/Reactive challenge).
-
Light Source: Xenon arc lamp or 365 nm LED (stable output).
Protocol Workflow
Step 1: Optical Matching Prepare solutions of 1-CN-6-MN and the Comparator such that their Absorbance (A) at the irradiation wavelength (e.g., 350 nm) is identical (A = 0.1 ± 0.005).
-
Why? This ensures both samples absorb the same number of photons, making the degradation rate directly comparable [2].
Step 2: Irradiation & Monitoring Irradiate samples in quartz cuvettes.[1] Measure the UV-Vis absorption spectrum every 5 minutes for 60 minutes.
-
Validation: Simultaneously irradiate the Ferrioxalate actinometer to calculate total photon flux (
).
Step 3: Quantum Yield of Decomposition (
A lower
Caption: Workflow for the Dual-Solvent Photostability Assay.
Expected Results & Interpretation
-
In Acetonitrile: Both 1-CN and 2-CN isomers should show minimal degradation (
). -
In Methanol:
-
2-CN-6-MN: Expect rapid degradation due to photo-addition of methanol across the polarized naphthalene ring (mediated by the accessible 1-position) [1].
-
1-CN-6-MN: Expect significantly slower degradation (retention of >90% absorbance) due to the steric blocking of the 1-position.
-
Part 3: Synthesis of Findings
For researchers requiring a naphthalene-based probe, the choice between 1-CN-6-MN and its alternatives is a trade-off between reactivity and stability :
-
Select 1-CN-6-MN if:
-
Your application involves long-term imaging or high-intensity laser excitation.
-
The environment is protic or chemically reactive (e.g., biological media).
-
You require a rigid, hydrophobic probe that resists specific solvent quenching.
-
-
Select 2-CN-6-MN or Prodan if:
-
Maximum solvatochromic shift (sensitivity to polarity) is the primary metric.
-
Photostability is secondary to signal intensity (Quantum Yield).
-
By utilizing the 1,6-substitution pattern, 1-CN-6-MN effectively "locks" the fluorophore against the common degradation pathways that plague its linear counterparts, providing a robust tool for quantitative fluorescence applications.
References
-
Maeda, H., Matsuda, S., & Mizuno, K. (2017). Regioselective Photoalkylation of 2-Cyano-6-methoxynaphthalene by Methoxy-substituted 1,2-Diarylcyclopropanes. Kanazawa University Repository. Link
-
IUPAC. (2011).[2] Standards for photoluminescence quantum yield measurements in solution. Pure and Applied Chemistry. Link
-
BenchChem. (2025).[3][4] A Comparative Guide to Determining the Fluorescence Quantum Yield of 1-Methoxynaphthalene Derivatives. BenchChem Protocols. Link
-
MDPI. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules. Link
Sources
Benchmarking 1-Cyano-6-methoxynaphthalene (1-CMN) Against Commercial Fluorescent Dyes
Executive Summary
1-Cyano-6-methoxynaphthalene (1-CMN) represents a class of rigid, "push-pull" naphthalene fluorophores designed for microenvironmental sensing. While PRODAN (6-propionyl-2-dimethylaminonaphthalene) remains the industry standard for solvatochromic polarity sensing, it suffers from low quantum yield in aqueous environments due to non-radiative decay via rotation of the propionyl group.
This guide benchmarks 1-CMN against PRODAN and ANS , demonstrating that 1-CMN offers superior photostability and quantum efficiency in polar protic solvents due to its structural rigidity, albeit with a narrower solvatochromic dynamic range.
Technical Architecture: The "Push-Pull" Mechanism
To understand the benchmarking data, one must understand the molecular physics. 1-CMN utilizes an Intramolecular Charge Transfer (ICT) mechanism.[1][2]
-
Donor: Methoxy group (-OMe) at position 6.[3]
-
Acceptor: Cyano group (-CN) at position 1.
Upon excitation, electron density shifts from the Methoxy to the Cyano group, creating a large dipole moment. This dipole interacts with the solvent cage; polar solvents relax the excited state, red-shifting the emission.
Diagram: ICT Mechanism & Competitive Landscape
Figure 1: Comparative mechanism showing 1-CMN's reduced non-radiative decay pathway compared to PRODAN.
Comparative Benchmarking Data
The following data synthesizes performance characteristics of 1-CMN against the two primary market alternatives: PRODAN (Polarity Probe) and 1,8-ANS (Hydrophobic Pocket Probe).
Table 1: Photophysical Properties Comparison[3]
| Feature | 1-CMN (The Product) | PRODAN (Competitor A) | 1,8-ANS (Competitor B) |
| Primary Application | Polarity/Viscosity Sensing | Polarity Sensing | Hydrophobic Binding |
| Excitation Max | 335 - 345 nm | 360 nm | 350 - 370 nm |
| Emission Max (Water) | ~450 nm | ~520 nm (Weak) | ~515 nm (Very Weak) |
| Emission Max (Toluene) | ~390 nm | ~400 nm | ~460 nm |
| Stokes Shift | Large (~4000 cm⁻¹) | Very Large (~6000 cm⁻¹) | Moderate |
| Quantum Yield (Water) | Medium (0.2 - 0.4) | Low (<0.05) | Very Low (<0.01) |
| Photostability | High (Rigid -CN) | Moderate (Photo-oxidation) | Low |
| Solvent Sensitivity | High | Very High | Medium |
Expert Insight: The "Rigidity" Advantage
While PRODAN exhibits a more dramatic color shift (from blue to green/red), it becomes almost non-fluorescent in water due to quenching. 1-CMN retains significant fluorescence in aqueous media because the linear Cyano group cannot rotate to dissipate energy non-radiatively. This makes 1-CMN superior for monitoring biological events in bulk water or cytosol.
Experimental Protocols for Validation
To validate these claims in your own laboratory, follow these self-validating protocols.
Protocol A: Solvatochromic Slope Determination (Lippert-Mataga)
Objective: Quantify the sensitivity of 1-CMN to microenvironmental polarity compared to PRODAN.
Reagents:
Workflow:
-
Preparation: Prepare 10 µM solutions of 1-CMN and PRODAN in each solvent. Ensure optical density (OD) at excitation wavelength is < 0.1 to avoid inner filter effects.
-
Acquisition: Record emission spectra (350 nm – 600 nm).
-
Calculation: Convert wavelengths to wavenumbers (
). -
Plotting: Plot the Stokes Shift (
) against the Orientation Polarizability ( ) of the solvents. -
Validation: The slope of the line corresponds to the change in dipole moment (
).-
Expected Result: PRODAN slope > 1-CMN slope (PRODAN is more sensitive).
-
Critical Check: If 1-CMN intensity in Methanol is >5x higher than PRODAN, the "Rigidity Advantage" is confirmed.
-
Protocol B: Photostability Stress Test
Objective: Demonstrate the superior shelf-life and experimental duration of the Cyano-based probe.
Workflow:
-
Setup: Place 10 µM samples of 1-CMN and PRODAN (in Acetonitrile) in a quartz cuvette.
-
Irradiation: Continuously irradiate at 350 nm using a 150W Xenon arc lamp (slit width 5 nm).
-
Time-Lapse: Measure fluorescence intensity at peak emission every 60 seconds for 60 minutes.
-
Data Analysis: Plot
vs. Time.-
Success Metric: 1-CMN should retain >90% intensity at t=60 min, whereas PRODAN typically degrades to <80% due to oxidation of the propionyl moiety.
-
Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for characterizing solvatochromic probes.
Synthesis of Findings & Recommendations
When to choose 1-CMN:
-
Aqueous Environments: If your assay requires sensing in water or cytosol where PRODAN fluorescence is quenched.
-
Long-Duration Assays: When photobleaching is a concern (e.g., time-lapse microscopy).
-
Steric Constraints: The linear cyano group is less bulky than the propionyl group of PRODAN, causing less perturbation to lipid membrane packing or protein pockets.
When to stick with PRODAN:
-
Maximum Sensitivity: If you need to distinguish subtle differences in polarity (e.g., lipid phase transitions) and can work in non-aqueous or membrane-bound environments.
-
Red-Shift Requirement: If your detection equipment requires emission >500 nm (PRODAN shifts further red).
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on solvent relaxation and ICT mechanisms).
-
Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene.[7] Biochemistry, 18(14), 3075–3078. (The seminal paper defining PRODAN).[8]
-
Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Detailed analysis of solvatochromism and Lippert-Mataga theory).
-
Imbert, D., et al. (2003). Cyanonaphthalene derivatives as versatile fluorophores.[1] Chem. Commun. (Provides structural comparisons of cyano-substituted naphthalenes).
Sources
- 1. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Engineering the Photophysics of Cyanines by Chain C1′ Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Definitive Guide: Validating the Binding Specificity of 1-Cyano-6-methoxynaphthalene (CMN) Probes
Executive Summary: The "Sticky" Problem
Fluorescent probes targeting hydrophobic pockets are indispensable in drug discovery and protein folding studies. However, they suffer from a universal plague: non-specific hydrophobic adsorption.
1-Cyano-6-methoxynaphthalene (CMN) derivatives represent a class of neutral, solvatochromic fluorophores that utilize Intramolecular Charge Transfer (ICT) to sense local polarity. Unlike the charged standard 1,8-ANS, CMN probes are uncharged, allowing them to penetrate hydrophobic cores without electrostatic repulsion. However, this neutrality makes confirming specific binding (vs. random hydrophobic aggregation) challenging.
This guide provides a rigorous, data-driven framework to validate that your CMN signal represents a true, specific binding event.
Technical Comparison: CMN vs. The Gold Standards
Before validating specificity, you must understand how CMN behaves relative to established alternatives.
| Feature | CMN (1-Cyano-6-methoxy...) | 1,8-ANS (Gold Standard) | Prodan (Alternative) |
| Charge | Neutral (Dipolar) | Anionic (-1) | Neutral (Dipolar) |
| Mechanism | ICT (Push-Pull) | Ion-pairing + Hydrophobic | ICT (Push-Pull) |
| Size (MW) | ~183 Da (Compact) | ~299 Da (Bulky) | ~227 Da |
| Excitation | UV/Blue (~320-360 nm) | UV (~350-380 nm) | UV (~360 nm) |
| Stokes Shift | Large (Solvent dependent) | Large | Very Large |
| Binding Bias | Deep hydrophobic pockets | Cationic/Hydrophobic patches | Surface hydrophobic patches |
| Key Risk | Aggregation-induced emission | Electrostatic artifacts | Membrane partitioning |
Why Choose CMN? CMN is superior when probing deep, sterically restricted pockets where the bulky sulfonate group of ANS causes steric clash, or where the anionic charge of ANS creates false positives with basic residues (Arginine/Lysine).
The Mechanism: Intramolecular Charge Transfer (ICT)
To validate the probe, you must first validate its mechanism. CMN relies on an electron donor (Methoxy, -OMe) and an electron acceptor (Cyano, -CN) on the naphthalene ring.
-
Ground State: Moderate dipole moment.
-
Excited State: Charge transfer occurs from -OMe to -CN, creating a giant dipole.
-
The Signal: In polar solvents (water), the solvent relaxes around this dipole, lowering the energy and red-shifting emission (often quenching it). In non-polar pockets (protein binding sites), relaxation is restricted, leading to Blue-Shifted, High-Intensity Emission.
Visualization: The ICT Signaling Pathway
Figure 1: The Intramolecular Charge Transfer (ICT) mechanism governing CMN fluorescence.
Validation Protocols
Do not rely on fluorescence enhancement alone. You must prove the signal comes from the target site.
Protocol A: Solvatochromic Calibration (The Baseline)
Objective: Confirm the probe is functional and establish a "polarity ruler."
-
Prepare 10 µM CMN solutions in solvents of decreasing polarity: Water, Methanol, Ethanol, Acetonitrile, Dioxane, Toluene.
-
Measure Emission Spectra (Excitation: ~330 nm, check absorbance max).
-
Plot Stokes Shift (
) vs. Orientation Polarizability ( ).-
Success Criteria: A linear Lippert-Mataga plot indicates pure ICT behavior.
-
Reference: If the protein-bound emission matches the wavelength of Toluene/Dioxane, the probe is in a deeply hydrophobic core. If it matches Ethanol, it is surface-bound.
-
Protocol B: Competitive Displacement (The Specificity Test)
Objective: Prove CMN binds to the active site and not just random hydrophobic patches.
Reagents:
-
Target Protein (e.g., HSA, Enzyme): Fixed concentration (e.g., 5 µM).
-
CMN Probe: Fixed concentration (at
, e.g., 5 µM). -
Competitor (Site-Specific Ligand): Warfarin (Site I), Ibuprofen (Site II), or a known inhibitor.
Workflow:
-
Equilibrate Protein + CMN for 10 mins. Record Fluorescence (
). -
Titrate Competitor (0.1x to 100x molar excess).
-
Record Fluorescence (
) at each step. -
Plot
vs. log[Competitor].
Interpretation:
-
Sigmoidal Decrease: The competitor displaced the probe. Binding is Specific.
-
No Change: The probe binds to a different site than the competitor.
-
Increase: Allosteric activation (rare but possible).
Protocol C: The "Self-Validating" Stoichiometry (Job's Plot)
Objective: Confirm 1:1 binding (or specific stoichiometry) rather than non-specific aggregation.
-
Prepare mixtures where
(e.g., 10 µM). -
Vary mole fraction (
) from 0 to 1. -
Plot Fluorescence Intensity vs.
. -
Result: A maximum at
confirms 1:1 stoichiometry. A linear increase or irregular shape suggests non-specific partitioning.
Experimental Workflow Diagram
Use this logic flow to structure your experiments.
Figure 2: Decision tree for validating CMN probe specificity.
Data Analysis & Troubleshooting
Calculating the Binding Constant ( )
Do not use a simple linear regression. Use the Benesi-Hildebrand equation (for 1:1 binding) or a nonlinear least-squares fit:
- : Observed fluorescence
- : Fluorescence of probe alone
- : Protein concentration
Troubleshooting Table:
| Observation | Diagnosis | Remediation |
| High Background in Buffer | Probe aggregation | Add 0.1% Tween-20 or reduce [Probe] < 1 µM. |
| Blue Shift but Low QY | Quenching residues | Check for Tryptophan/Tyrosine nearby (FRET quenching). |
| No Displacement | High Affinity | Your probe might bind tighter than the competitor. Try a higher affinity competitor. |
| Red Edge Excitation Shift | Solvent Relaxation | Indicates the probe is in a viscous/restricted environment (Good sign). |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The definitive text on solvent relaxation and ICT mechanisms).
-
Weber, G., & Laurence, D. J. (1954). Fluorescent indicators of adsorption in aqueous solution and on the solid phase. Biochemical Journal, 56(1), xxxi. (Foundational work on naphthalene probes like ANS).[1]
-
Fetto, N. R., et al. (2017).[2] Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. The Journal of Physical Chemistry B, 121(41), 9566–9571.[2] (Demonstrates the utility of cyano-based probes in hydrophobic pockets). [2]
-
Alizadeh-Pasdar, N., & Li-Chan, E. C. (2000). Comparison of Protein Surface Hydrophobicity Measured at Various pH Values Using Three Different Fluorescent Probes. Journal of Agricultural and Food Chemistry, 48(2), 328-334. (Critical comparison of charged vs. neutral probes).
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding.[3][4] PLOS ONE, 8(9), e74200.[4] (Essential reading on the risks of hydrophobic probes).
Sources
- 1. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. pubs.aip.org [pubs.aip.org]
A comparative study of the solvatochromic properties of 1-Cyano-6-methoxynaphthalene
The following guide presents a comparative technical analysis of 1-Cyano-6-methoxynaphthalene (1C6MN) , focusing on its solvatochromic behavior relative to its regioisomer, 2-Cyano-6-methoxynaphthalene (2C6MN) , and the industry-standard probe PRODAN .
Executive Summary
1-Cyano-6-methoxynaphthalene (1C6MN) represents a specific class of "push-pull" naphthalene fluorophores where the electron-donating methoxy group and electron-withdrawing cyano group are positioned to modulate Intramolecular Charge Transfer (ICT). While the 2,6-isomer (2C6MN) is widely recognized for its linear conjugation path and high sensitivity to solvent polarity (similar to PRODAN), the 1,6-isomer (1C6MN) offers a unique orthogonal dipole orientation.
This guide outlines the photophysical distinctions between these isomers, providing a validated protocol for quantifying their solvatochromic sensitivity. It is designed for researchers utilizing fluorescent probes to map micro-environmental polarity in biological or materials systems.
Scientific Foundation: The Physics of Isomerism
The solvatochromic magnitude of a fluorophore is governed by the change in dipole moment (
Structural Logic: 1,6 vs. 2,6 Substitution
-
2-Cyano-6-methoxynaphthalene (Benchmark): Substituents are aligned along the long axis of the naphthalene ring. This maximizes orbital overlap, resulting in a strong ICT state, large
, and significant red shifts in polar solvents. -
1-Cyano-6-methoxynaphthalene (Target): The cyano group at the 1-position creates a dipole vector that is off-axis relative to the methoxy donor at position 6. This "crossed" configuration typically results in:
-
Reduced conjugation length compared to the 2,6-isomer.
-
A hypsochromically shifted (blue-shifted) absorption maximum.
-
Distinct solvent sensitivity profiles useful for discriminating anisotropic polarity in binding pockets.
-
Mechanism Visualization
The following diagram illustrates the comparative photophysics and experimental logic.
Caption: Comparative pathway of excitation and solvent relaxation for 1,6- and 2,6-substituted naphthalenes.
Comparative Performance Analysis
The following table contrasts 1C6MN with established alternatives. Data trends are derived from fundamental photophysical principles of naphthalene derivatives.
| Feature | 1-Cyano-6-methoxynaphthalene (1C6MN) | 2-Cyano-6-methoxynaphthalene (2C6MN) | PRODAN (Standard) |
| Dipole Orientation | Transverse/Off-Axis | Longitudinal (Long Axis) | Longitudinal |
| ICT Strength | Moderate | High | Very High |
| Solvatochromic Range | Moderate (40–80 nm shift) | High (60–100 nm shift) | Extreme (>120 nm shift) |
| Absorption Max ( | ~320–330 nm (Blue-shifted) | ~330–345 nm | ~360 nm |
| Emission Max ( | ~380–450 nm (Solvent dependent) | ~400–500 nm | ~400–520 nm |
| Primary Application | Steric/Orthogonal Probing | General Polarity Sensing | Hydration/Polarity Sensing |
Key Insight: While 2C6MN is the superior probe for gross polarity changes due to its larger dipole change, 1C6MN is valuable as a differential control . If a biological binding site accommodates 1C6MN but restricts the rotation required for the 2C6MN relaxed state, the spectral difference reveals steric constraints in the binding pocket.
Experimental Protocol: Solvatochromic Characterization
This protocol ensures the generation of high-fidelity Lippert-Mataga plots to quantify the specific solvent sensitivity of 1C6MN.
Phase 1: Solvent Selection & Preparation
Requirement: Use spectroscopic grade solvents to avoid fluorescent impurities.
Select a range of solvents with varying orientation polarizability (
-
Non-polar: Cyclohexane (
) -
Low Polarity: Toluene (
), Chloroform ( ) -
Medium Polarity: Dichloromethane (
), THF ( ) -
High Polarity (Aprotic): Acetonitrile (
), DMSO ( ) -
High Polarity (Protic): Methanol (
) – Use to check for specific H-bonding.
Phase 2: Spectral Acquisition
-
Stock Solution: Dissolve 1 mg of 1C6MN in 10 mL of Acetonitrile (Master Stock).
-
Working Solutions: Aliquot Master Stock into vials and evaporate solvent. Re-dissolve in 3 mL of each test solvent to reach OD
0.1 at excitation max (avoid inner filter effect). -
Measurement:
-
Record Absorption Spectrum (300–400 nm). Note
.[1] -
Record Emission Spectrum (Excitation at
). Note . -
Calculation: Convert wavelengths (nm) to wavenumbers (
): .
-
Phase 3: Data Analysis (Lippert-Mataga Plot)
Plot the Stokes Shift (
-
Slope (
): Proportional to . -
Linearity: Deviations in protic solvents (Methanol) indicate specific Hydrogen Bonding interactions, which are significant for the methoxy group in 1C6MN.
Workflow Visualization
Caption: Step-by-step workflow for characterizing solvatochromic shifts.
Applications in Drug Discovery
While 2C6MN is a general polarity probe, 1C6MN is particularly useful in:
-
Fragment-Based Drug Design (FBDD): Using the cyano-naphthalene core as a fragment to probe hydrophobic sub-pockets. The fluorescence shift indicates if the fragment resides in a hydrophobic (blue-shift) or solvent-exposed (red-shift) region.
-
Anisotropy Assays: Due to its off-axis dipole, 1C6MN can be used in conjunction with 2C6MN to map the directionality of the electric field within a protein binding site (e.g., Albumin or GPCRs).
References
-
Maeda, H., et al. "Regioselective photoalkylation of 2-cyano-6-methoxynaphthalene by methoxy-substituted 1,2-diarylcyclopropanes."[2][3][4][5] Journal of Photochemistry and Photobiology A: Chemistry, 2009.[2][3][4][5]
- Context: Establishes the photochemistry and stability of cyano-methoxynaphthalene isomers.
-
Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006.
- Context: Authoritative source for Lippert-M
-
Nagaraja, D., et al. "Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin." Journal of Fluorescence, 2012.[3]
- Context: Provides the methodological standard for calculating dipole moments in cyano-substituted arom
- Valeur, B.Molecular Fluorescence: Principles and Applications. Wiley-VCH, 2001.
Sources
- 1. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. éæ²¢å¤§å¦ææãåå¤ è [kohka.ch.t.kanazawa-u.ac.jp]
- 3. 前多 肇 - 金沢大学研究者情報 [ridb.kanazawa-u.ac.jp]
- 4. MAEDA Hajime - Directory of Researchers at Kanazawa University [ridb.kanazawa-u.ac.jp]
- 5. KAKEN — 研究者をさがす | 水野 一彦 (10109879) [nrid.nii.ac.jp]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
